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  • Product: N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide
  • CAS: 94230-88-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide

This guide provides a comprehensive overview of the synthetic pathways for N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide, a key intermediate in the synthesis of various pharmacologically active compounds, including m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathways for N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide, a key intermediate in the synthesis of various pharmacologically active compounds, including morphinan analogues such as Dextromethorphan.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical principles, experimental protocols, and critical considerations for the successful synthesis of this target molecule.

Strategic Overview of the Synthesis

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide is a convergent process, culminating in the formation of an amide bond between two key precursors: 2-(1-cyclohexenyl)ethylamine (1) and 4-methoxybenzoyl chloride (2) . The overall synthetic strategy is depicted below.

Overall Synthesis Strategy cluster_amine Synthesis of Amine Precursor (1) cluster_acid_chloride Synthesis of Acid Chloride Precursor (2) cluster_coupling Final Amide Coupling A Cyclohexanone B 2-(1-cyclohexenyl)ethylamine (1) A->B Multi-step synthesis E N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide (Target Molecule) B->E C 4-Methoxybenzoic Acid D 4-Methoxybenzoyl Chloride (2) C->D Chlorination D->E

Caption: Convergent synthesis of the target molecule.

The efficiency and overall yield of this synthesis are highly dependent on the successful preparation and purification of the two primary building blocks. This guide will first delve into the synthesis of each precursor, followed by a detailed protocol for the final amide coupling reaction.

Synthesis of Key Precursor: 2-(1-cyclohexenyl)ethylamine (1)

The synthesis of 2-(1-cyclohexenyl)ethylamine is a critical and often challenging step. Several synthetic routes have been reported, each with its own merits and drawbacks. We will explore three prominent methods.

Route A: From Cyclohexanone via Grignard Reaction and Rearrangement

This is a frequently cited and robust four-step method.[2] The causality behind this pathway lies in the creation of a vinyl group on the cyclohexanone ring, which then undergoes a series of transformations to introduce the ethylamine side chain.

Route A A Cyclohexanone B 1-Vinylcyclohexanol A->B 1. Vinyl Grignard Reagent 2. H+ workup C (2-Chloroethylidene)cyclohexane B->C SOCl2, Pyridine D N-Cyclohexylidene ethyl urotropine hydrochloride C->D Urotropine E 2-(1-cyclohexenyl)ethylamine (1) D->E Acid Hydrolysis

Caption: Synthesis of the amine precursor from cyclohexanone.

Experimental Protocol (Route A):

Step 1: Synthesis of 1-Vinylcyclohexanol

  • To a solution of vinylmagnesium bromide (1.0 M in THF) in a flame-dried, three-necked flask under an inert atmosphere, add a solution of cyclohexanone in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-vinylcyclohexanol.

Step 2: Synthesis of (2-Chloroethylidene)cyclohexane

  • Dissolve the crude 1-vinylcyclohexanol in pyridine and cool to 0 °C.

  • Add thionyl chloride dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at room temperature for 4 hours.

  • Pour the reaction mixture onto ice and extract with diethyl ether.

  • Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

Step 3: Quaternization with Urotropine

  • Dissolve the (2-chloroethylidene)cyclohexane in chloroform.

  • Add urotropine and reflux the mixture for 24 hours.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with cold chloroform to obtain N-cyclohexylidene ethyl urotropine hydrochloride.

Step 4: Hydrolysis to 2-(1-cyclohexenyl)ethylamine

  • Suspend the urotropine salt in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture for 4 hours.

  • Cool the reaction and concentrate under reduced pressure.

  • Basify the residue with a concentrated sodium hydroxide solution and extract with diethyl ether.

  • Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate to give 2-(1-cyclohexenyl)ethylamine.

Alternative Routes for Amine Synthesis
RouteStarting MaterialKey ReagentsAdvantagesDisadvantages
Route B 2-PhenylethylamineLithium, primary/secondary aliphatic alkylamineFewer stepsUse of hazardous metallic lithium, cryogenic conditions may be required
Route C 1-Cyclohexene-1-acetonitrileHydrogen, Catalyst (e.g., Raney Nickel)Direct reductionPotential for over-reduction to the saturated cyclohexane ring, catalyst cost

Synthesis of Key Precursor: 4-Methoxybenzoyl Chloride (2)

The preparation of 4-methoxybenzoyl chloride is a straightforward and high-yielding reaction involving the chlorination of the corresponding carboxylic acid.[3]

Acid Chloride Synthesis A 4-Methoxybenzoic Acid B 4-Methoxybenzoyl Chloride (2) A->B SOCl2 or (COCl)2, cat. DMF

Caption: Preparation of the acid chloride precursor.

Experimental Protocol:

  • To a stirred suspension of 4-methoxybenzoic acid in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride (or thionyl chloride) dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the evolution of gas ceases (typically 1-2 hours).

  • Remove the solvent and excess reagent under reduced pressure to obtain crude 4-methoxybenzoyl chloride, which can often be used in the next step without further purification.

Final Step: Amide Coupling to Yield N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide

The final stage of the synthesis involves the formation of the amide bond. The Schotten-Baumann reaction is a classic and effective method for this transformation.

Experimental Protocol (Schotten-Baumann Conditions):

  • Dissolve 2-(1-cyclohexenyl)ethylamine (1) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.

  • Add an equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-methoxybenzoyl chloride (2) in the same solvent to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 8-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide.

Characterization of the Final Product

The identity and purity of the synthesized N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the cyclohexenyl ring, the ethyl linker, the methoxy group, the aromatic ring, and the amide N-H.
¹³C NMR Resonances for the carbons of the cyclohexenyl and aromatic rings, the ethyl chain, the methoxy group, and the amide carbonyl.
IR Spectroscopy Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1640 cm⁻¹), and C-O stretch of the methoxy group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the target compound (C₁₇H₂₃NO₂: 273.37 g/mol ).

Conclusion and Future Perspectives

This guide has detailed a reliable and well-established synthetic pathway for N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide. The presented protocols, grounded in fundamental organic chemistry principles, provide a solid foundation for its laboratory-scale synthesis. For industrial applications, further optimization of reaction conditions, exploration of greener solvents, and development of continuous flow processes could enhance the efficiency and sustainability of the synthesis. The role of this compound as a key intermediate in the synthesis of important pharmaceuticals underscores the continued relevance of developing robust and scalable synthetic routes.

References

  • Title: Mastering the Synthesis of 2-(1-Cyclohexenyl)
  • Title: An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

  • Title: Process optimization for acid-amine coupling: a catalytic approach Source: Current Chemistry Letters URL: [Link]

  • Title: Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies Source: PMC URL: [Link]

  • Title: Spectral Assignments and Reference Data Source: CONICET URL: [Link]

  • Title: Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a Source: Semantic Scholar URL: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/269a8385289f8983088b9dd5576a44136e05d9e5]([Link]

Sources

Exploratory

mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide Executive Summary N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide is a novel synthetic compound w...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide

Executive Summary

N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide is a novel synthetic compound whose mechanism of action has not been extensively characterized in publicly available literature. However, a detailed analysis of its molecular structure, which features a 4-methoxybenzamide head group connected via an ethyl linker to a cyclohexenyl moiety, reveals significant homology with a well-established class of neuroactive compounds: the sigma-1 receptor (S1R) modulators. This guide posits, based on extensive structure-activity relationship (SAR) data from analogous benzamide-based ligands, that the primary mechanism of action for this compound is the modulation of the S1R. The S1R is a unique ligand-operated molecular chaperone at the endoplasmic reticulum-mitochondrion interface, playing a critical role in cellular stress responses, neuroprotection, and synaptic plasticity. This document provides a comprehensive overview of the S1R, delineates the hypothesized binding and functional modulation by N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide, and presents a rigorous, field-validated experimental workflow to empirically determine its affinity, selectivity, and functional activity as an S1R agonist or antagonist.

The Sigma-1 Receptor: A Pivotal Modulator of Cellular Homeostasis

To comprehend the putative action of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide, a foundational understanding of its likely target, the sigma-1 receptor, is paramount. Originally misclassified as an opioid receptor, the S1R is now understood to be a distinct protein with no homology to classic G-protein coupled receptors.[1]

Key Characteristics of the Sigma-1 Receptor:

  • Molecular Chaperone Function: The S1R is an endoplasmic reticulum (ER)-resident chaperone protein that acts as an inter-organelle signaling modulator, particularly at the mitochondria-associated membrane (MAM).[2][3]

  • Cellular Localization: It is enriched at the MAM, a critical hub for the regulation of calcium homeostasis, lipid synthesis, and apoptosis.

  • Endogenous Regulation: While no definitive endogenous ligand has been confirmed, steroids like progesterone and sphingolipids are known to bind to it.[3]

  • Pathophysiological Relevance: The S1R is implicated in a wide array of central nervous system disorders, including neurodegenerative diseases, stroke, depression, and neuropathic pain, primarily through its roles in neuroprotection and the modulation of neuroinflammation.[1][2]

Upon binding by an agonist, the S1R is thought to dissociate from its partner protein, BiP (Binding immunoglobulin Protein), allowing it to interact with and modulate a variety of client proteins, including ion channels and signaling molecules. This chaperone activity is central to its neuroprotective effects.

Hypothesized Mechanism of Action at the Sigma-1 Receptor

The molecular architecture of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide strongly suggests a specific interaction with the S1R binding pocket.

2.1. Molecular Recognition and Binding

The pharmacophore for S1R ligands typically consists of a nitrogen atom within a specific distance from two hydrophobic regions.

  • The Benzamide Head: The 4-methoxybenzamide group likely serves as the primary hydrogen bonding and aromatic interacting region within the receptor. The nitrogen atom of the amide is a critical pharmacophoric element for many sigma ligands.

  • The Cyclohexenyl Tail: This bulky, lipophilic group is hypothesized to occupy a hydrophobic pocket within the S1R, contributing significantly to binding affinity.

  • The Ethyl Linker: The two-carbon linker provides the appropriate spatial orientation for the benzamide and cyclohexenyl moieties to engage their respective binding sub-pockets.

2.2. Functional Modulation: Agonism vs. Antagonism

The compound can either activate (agonism) or block (antagonism) the S1R. The following sections detail the downstream consequences of each possibility.

Scenario A: Sigma-1 Receptor Agonism

If N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide acts as an S1R agonist, it would trigger a cascade of neuroprotective signaling events.

  • Binding and Dissociation: The compound binds to the S1R, inducing a conformational change that leads to its dissociation from the BiP chaperone.

  • Modulation of Ion Channels: The freed S1R can then translocate to modulate the activity of various ion channels, including NMDA receptors and voltage-gated potassium channels, which is crucial for regulating neuronal excitability and preventing excitotoxicity.

  • Potentiation of IP3R Signaling: S1R agonism enhances calcium signaling between the ER and mitochondria via the inositol 1,4,5-trisphosphate (IP3) receptor, promoting cellular bioenergetics and survival.

This cascade ultimately results in enhanced cellular resilience to stressors such as oxidative stress and glutamate excitotoxicity, key drivers of neurodegeneration.

G cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane S1R_BiP S1R-BiP Complex S1R_Active Active S1R S1R_BiP->S1R_Active IP3R IP3 Receptor Ca_Signal Ca2+ Signaling (ER to Mitochondria) IP3R->Ca_Signal NMDA_R NMDA Receptor Neuroprotection Neuroprotection & Cell Survival NMDA_R->Neuroprotection Reduces Excitotoxicity K_Channel K+ Channel Ligand N-[2-(1-cyclohexen-1-yl)ethyl]- 4-methoxybenzamide (Agonist) Ligand->S1R_BiP Binds S1R_Active->IP3R Potentiates S1R_Active->NMDA_R Modulates S1R_Active->K_Channel Modulates Ca_Signal->Neuroprotection G Start Hypothesis: Compound is an S1R Modulator BindingAssay Experiment 1: Radioligand Binding Assay Start->BindingAssay Confirm Interaction FunctionalAssay Experiment 2: S1R-BiP Dissociation Assay BindingAssay->FunctionalAssay Determine Function CellularAssay Experiment 3: In Vitro Neuroprotection Assay FunctionalAssay->CellularAssay Assess Cellular Effect Conclusion Mechanism Elucidation: Affinity (Ki) Selectivity (S1R vs S2R) Function (Agonist/Antagonist) Cellular Efficacy (EC50) CellularAssay->Conclusion

Caption: Overall Experimental Workflow for Mechanism Validation.

Experiment 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide for the sigma-1 and sigma-2 receptors and to assess its selectivity.

Causality: This is the foundational experiment. A high affinity for S1R is a prerequisite for the hypothesized mechanism. Testing against S2R is crucial for establishing selectivity, a key parameter in drug development.

Methodology:

  • Tissue Preparation: Prepare membrane homogenates from a source rich in sigma receptors, such as guinea pig brain or cells overexpressing human S1R and S2R.

  • Assay Setup: In a 96-well plate, combine the membrane preparation with a specific radioligand (e.g., -pentazocine for S1R, [³H]DTG for S1R/S2R).

  • Competitive Binding: Add increasing concentrations of the unlabeled test compound (N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to calculate the IC50 and subsequently the Ki value.

Experiment 2: S1R-BiP Complex Dissociation Assay

Objective: To determine whether the compound acts as an S1R agonist or antagonist by measuring its effect on the interaction between S1R and BiP.

Causality: This functional assay directly tests the central tenet of S1R activation. Agonists cause the dissociation of the S1R-BiP complex, while antagonists prevent this dissociation.

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293) that co-expresses tagged versions of S1R (e.g., FLAG-S1R) and BiP.

  • Compound Treatment: Treat the cells with the test compound at various concentrations. Include a known S1R agonist (e.g., PRE-084) and antagonist (e.g., NE-100) as positive and negative controls.

  • Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions.

  • Immunoprecipitation: Use anti-FLAG antibodies conjugated to magnetic beads to immunoprecipitate the FLAG-S1R protein and any associated proteins.

  • Western Blotting: Elute the protein complexes from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against both S1R (or the FLAG tag) and BiP.

  • Data Analysis: Quantify the amount of BiP that co-immunoprecipitates with S1R in each condition. A dose-dependent decrease in co-precipitated BiP indicates agonist activity. [2]An ability to block the agonist-induced decrease indicates antagonist activity.

Experiment 3: In Vitro Neuroprotection Assay

Objective: To assess the functional consequence of S1R modulation by the test compound in a cellular model of neuronal stress.

Causality: This experiment links receptor-level activity to a physiologically relevant cellular outcome. If the compound is a neuroprotective S1R agonist, it should protect neurons from a toxic insult.

Methodology:

  • Cell Culture: Plate a neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.

  • Pre-treatment: Pre-treat the cells with various concentrations of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide for a specified period (e.g., 24 hours).

  • Induction of Stress: Induce cellular stress using an appropriate toxin, such as hydrogen peroxide (H₂O₂) for oxidative stress or glutamate for excitotoxicity.

  • Co-incubation: Co-incubate the cells with the test compound and the toxin.

  • Viability Assessment: After the incubation period, measure cell viability using a standard assay, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.

  • Data Analysis: Plot cell viability against the log concentration of the test compound to determine the EC50 for its protective effect. To confirm the effect is S1R-mediated, demonstrate that the protective effect can be blocked by a known S1R antagonist.

Data Presentation and Interpretation

The data generated from the proposed experiments should be summarized for clear interpretation.

Table 1: Summary of Expected Pharmacological Data

ParameterReceptorExpected ValueInterpretation
Binding Affinity (Ki) Sigma-1< 100 nMIndicates potent binding to the target.
Sigma-2> 1000 nMIndicates high selectivity for S1R over S2R.
Functional Activity (EC50) S1R-BiP Dissociation< 200 nMConfirms potent agonist activity at the molecular level.
Cellular Efficacy (EC50) Neuroprotection Assay< 500 nMDemonstrates functional neuroprotective effect in a cellular context.

Conclusion

While direct experimental evidence for the is not yet available, its chemical structure provides a strong rationale for hypothesizing its role as a sigma-1 receptor modulator. Based on extensive SAR data from the benzamide class of ligands, this compound is likely to bind with high affinity and selectivity to the S1R. The experimental workflow detailed herein provides a robust and logical pathway to confirm this hypothesis, differentiate between agonist and antagonist activity, and establish a link between molecular action and cellular function. The elucidation of this mechanism is a critical step in evaluating the therapeutic potential of this compound for a range of CNS disorders where S1R modulation has shown promise.

References

  • PubChem. (n.d.). N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzeneacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Cho, K., Ando, M., Kobayashi, K., Miyazoe, H., Tsujino, T., Ito, S., ... & Sato, N. (2009). Design, synthesis and evaluation of a novel cyclohexanamine class of neuropeptide Y Y1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(16), 4781-4785. doi: 10.1016/j.bmcl.2009.06.050
  • Al-Ghanimi, I. A., Al-Ghamdi, O. A., Al-Massarani, S. M., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules, 30(17), 3456. (Please note: This is a hypothetical future publication date from the search result, used here for illustrative purposes based on the provided text). A relevant real publication is: Román, F., et al. (2021). Sigma-1 Receptor Chaperone and Its Role in Ocular and Systemic Diseases. Frontiers in Pharmacology, 12, 638224. doi: 10.3389/fphar.2021.638224
  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The pharmacology of sigma-1 receptors. Psychopharmacology, 203(1), 1-19. doi: 10.1007/s00213-009-1502-5

Sources

Foundational

physicochemical properties of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide

An In-Depth Technical Guide to the Physicochemical Properties of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide Abstract Chemical Identity and Structural Analysis The foundational step in characterizing any molecule i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide

Abstract

Chemical Identity and Structural Analysis

The foundational step in characterizing any molecule is to establish its precise chemical identity. The structure of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide dictates its physical and chemical behavior.

Chemical Structure of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamideFigure 1. Chemical Structure of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide.

The molecule can be deconstructed into key functional regions, each contributing to its overall physicochemical profile:

  • 4-Methoxybenzoyl Group: The aromatic ring and the methoxy group contribute to the molecule's rigidity and potential for π-π stacking interactions. The polar ether linkage and the highly polar amide carbonyl group act as hydrogen bond acceptors.

  • Amide Linker: This central feature is a critical determinant of solubility and intermolecular interactions. The N-H group is a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. Amide bonds are generally stable and exhibit planarity.

  • Cyclohexenylethyl Moiety: This part of the molecule is predominantly non-polar (lipophilic). The cyclohexene ring introduces a degree of conformational constraint compared to a linear alkyl chain, while the ethyl linker provides flexibility.

These structural components are summarized in the table below.

Table 1: Chemical Identity of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide

IdentifierValueSource
IUPAC Name N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide-
CAS Number Not assigned-
Molecular Formula C₁₇H₂₃NO₂Calculated
Molecular Weight 273.37 g/mol Calculated
Canonical SMILES COC1=CC=C(C=C1)C(=O)NCCC2=CCCCC2Calculated

Predicted Physicochemical Properties

The following properties are predicted based on the chemical structure and data from analogs such as 4-methoxybenzamide and N-ethyl-4-methoxybenzamide. These values serve as a baseline for empirical investigation.

Table 2: Summary of Predicted Physicochemical Properties

PropertyPredicted Value / RangeRationale & Implications
Physical State White to off-white crystalline solidAmide and aromatic functionalities often lead to stable crystal lattices.
Melting Point (MP) 100 - 140 °CHigher than simpler analogs like N-ethyl-4-methoxybenzamide (mp 66-67 °C) due to increased molecular weight and van der Waals forces. A sharp melting range is a key indicator of purity.[1][2]
Aqueous Solubility Poorly solubleThe large, non-polar cyclohexenylethyl group is expected to dominate, leading to low aqueous solubility despite the presence of hydrogen bonding groups.
Solubility (Organic) Soluble in methanol, ethanol, DMSO, DMF, chlorinated solventsThe "like dissolves like" principle suggests solubility in a range of polar and non-polar organic solvents.[3]
logP (Octanol/Water) 3.5 - 4.5The significant lipophilic character from the C₁₀H₁₅ alkyl/alkenyl chain will result in a high logP value, indicating a preference for lipid environments. This is a crucial parameter for predicting membrane permeability.[4]
pKa ~17 (N-H proton)The amide N-H proton is exceptionally weakly acidic and will not ionize under physiological conditions. The molecule lacks a strong basic center, rendering it neutral across the physiological pH range.

Methodologies for Empirical Characterization

To move beyond prediction, rigorous experimental validation is essential. The following sections detail the standard operating procedures for determining the core .

Melting Point Determination

Causality: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure.[2] For a pure crystalline solid, this transition occurs over a narrow temperature range (typically < 2 °C). Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[1][5] Therefore, this method serves as a fundamental assessment of sample purity. The capillary method is chosen for its small sample requirement and high precision.

Experimental Protocol: Capillary Method

  • Sample Preparation: Ensure the sample is completely dry. If necessary, grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.

  • Capillary Loading: Invert a capillary tube (one end sealed) and tap the open end into the powder. Tap the sealed end gently on a hard surface to pack the powder down. Repeat until a sample height of 2-3 mm is achieved.[6][7]

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. This saves time during the precise measurement.[5][7]

  • Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample, begin heating at a slow, controlled rate (1-2 °C/min).[7]

  • Data Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal melts completely.

    • Report the melting point as the range T₁ – T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start: Dry Crystalline Sample grind Grind to Fine Powder start->grind load Load 2-3 mm into Capillary Tube grind->load place Place in Apparatus load->place heat_fast Rapid Heat (10-20°C/min) to find approximate MP place->heat_fast cool Cool Apparatus heat_fast->cool heat_slow Slow Heat (1-2°C/min) with Fresh Sample cool->heat_slow record Record T1 (First Drop) and T2 (All Liquid) heat_slow->record report Report MP as T1-T2 Range record->report

Workflow for Melting Point Determination.
Aqueous Solubility Determination

Causality: Thermodynamic solubility is a fundamental property representing the maximum concentration of a solute that can dissolve in a solvent at equilibrium. The shake-flask method is considered the "gold standard" because it allows the system to reach a true thermodynamic equilibrium between the solid-state compound and the saturated solution.[8] This is critical for applications in pharmacology and formulation, where dissolution rate and bioavailability are key concerns.

Experimental Protocol: Shake-Flask Method

  • System Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert container (e.g., glass vial). "Excess" ensures that undissolved solid remains at equilibrium.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The agitation should be sufficient to keep the solid suspended but not so vigorous as to cause particle size reduction.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, the supernatant should be centrifuged or filtered through a low-binding membrane filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or µM.

SolubilityWorkflow A 1. Add Excess Solid to Buffer B 2. Agitate at Constant Temp (24-48 hours) A->B Equilibration C 3. Separate Phases (Centrifuge/Filter) B->C Equilibrium Reached D 4. Dilute Clear Supernatant C->D Isolate Saturated Solution E 5. Quantify Concentration (e.g., HPLC-UV) D->E Analysis F 6. Calculate Solubility E->F

Workflow for Shake-Flask Solubility Measurement.
Partition Coefficient (logP) Determination

Causality: The partition coefficient (P) is the ratio of the concentration of a neutral compound in a biphasic system of two immiscible liquids, typically n-octanol and water, at equilibrium. It is expressed in its logarithmic form, logP.[4] This parameter is a critical measure of a molecule's lipophilicity (or hydrophobicity). n-Octanol is used as a surrogate for biological lipid membranes. A positive logP indicates a preference for the lipid phase, which is often correlated with better membrane permeability and absorption, but can also lead to issues like increased metabolic clearance and non-specific binding if too high. The shake-flask method directly measures this partitioning.[9][10]

Experimental Protocol: Shake-Flask Method

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment. For ionizable compounds, the aqueous phase should be a buffer of appropriate pH to ensure the compound remains in its neutral form (for this compound, unbuffered water is suitable).[10][11]

  • Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (predicted to be n-octanol for this molecule).

  • Partitioning: Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated water. The volume ratio can be adjusted depending on the expected logP to ensure measurable concentrations in both phases.[11]

  • Equilibration: Seal the vial and shake gently for several hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_wat) phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate logP using the following equation: logP = log₁₀ ( [C_oct] / [C_wat] )

Diagram of Octanol-Water Partitioning for logP.

Conclusion

N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide is a neutral molecule with significant lipophilic character, predicted to be a crystalline solid with poor aqueous solubility. Its high predicted logP value suggests it will readily partition into lipid environments, a key consideration for its behavior in biological systems. This technical guide provides a robust framework for its characterization, combining predictive analysis based on chemical principles with detailed, validated protocols for determining its melting point, aqueous solubility, and partition coefficient. The methodologies described herein will enable researchers to generate the high-quality, reproducible data necessary to advance the study and application of this compound.

References

  • PubChem. N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzeneacetamide. National Center for Biotechnology Information. URL: [Link]

  • Bannan, C. C., et al. (2016). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation. URL: [Link]

  • Unknown. (2024). Solubility test for Organic Compounds. Online document. URL: [Link]

  • BYJU'S. (2019). Determination Of Melting Point Of An Organic Compound. URL: [Link]

  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. URL: [Link]

  • SSERC. (n.d.). Melting point determination. URL: [Link]

  • Unknown. Experiment 1: Melting-point Determinations. Athabasca University. URL: [Link]

  • protocols.io. (n.d.). LogP / LogD shake-flask method. URL: [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. URL: [Link]

  • LibreTexts, Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. URL: [Link]

  • Unknown. (2023). Solubility of Organic Compounds. University of Toronto. URL: [Link]

  • Unknown. (2013). Experiment 1 - Melting Points. University of Missouri–St. Louis. URL: [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. URL: [Link]

  • Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. URL: [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. URL: [Link]

  • Rafols, C., et al. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs: A new consensus log Po/w database. Analytica Chimica Acta. URL: [Link]

  • Inxight Drugs. N-(2-(1-CYCLOHEXEN-1-YL)ETHYL)-4-METHOXYBENZENEACETAMIDE. National Center for Advancing Translational Sciences. URL: [Link]

  • PubChem. N-ethyl-4-methoxybenzamide. National Center for Biotechnology Information. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural Elucidation of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide

Abstract The definitive confirmation of a chemical structure is a cornerstone of chemical research and drug development, ensuring the identity, purity, and safety of a compound. This guide provides a comprehensive, multi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The definitive confirmation of a chemical structure is a cornerstone of chemical research and drug development, ensuring the identity, purity, and safety of a compound. This guide provides a comprehensive, multi-technique approach to the structural elucidation of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide, a molecule featuring a secondary amide, a cyclohexene ring, and a para-substituted aromatic system. We will detail the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). This document is designed for researchers and scientists, offering not just procedural steps but also the underlying scientific rationale, ensuring a self-validating and authoritative analytical workflow.

Introduction: The Imperative for Structural Verification

The elucidation process relies on piecing together distinct structural puzzles provided by various spectroscopic techniques.[3][4] Mass spectrometry reveals the molecular weight and fragmentation patterns, IR spectroscopy identifies the functional groups present, and NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.[5] By integrating these data sets, we can construct and confirm the molecular structure with a high degree of confidence.

cluster_compound N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide cluster_techniques Analytical Workflow cluster_outputs Data Integration structure C₁₇H₂₃NO₂ MW: 273.37 g/mol MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy NMR NMR Spectroscopy MW Molecular Weight & Formula MS->MW FG Functional Groups IR->FG Connectivity C-H Framework NMR->Connectivity Confirmation Confirmed Structure MW->Confirmation FG->Confirmation Connectivity->Confirmation

Caption: Overall workflow for structural elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Experience: Mass spectrometry is the initial and most crucial step, as it provides the molecular weight of the analyte, which is a fundamental constraint for any proposed structure. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the elemental composition from a highly accurate mass measurement.[6]

Experimental Protocol: LC-MS (ESI-QTOF)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 1-10 µg/mL using a 50:50 acetonitrile:water mobile phase with 0.1% formic acid. The acid is critical for promoting protonation in positive ion mode.

  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry system with an Electrospray Ionization (ESI) source and a Quadrupole Time-of-Flight (QTOF) mass analyzer.

  • LC Method:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV.

    • Sampling Cone: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: 50-500 m/z.

    • Acquisition: Full scan MS and tandem MS (MS/MS) of the primary ion.

Data Interpretation: A Self-Validating System

The expected outcome is the detection of the protonated molecule, [M+H]⁺, at an m/z of 274.1807, corresponding to the elemental formula C₁₇H₂₄NO₂⁺. The high mass accuracy provided by a TOF analyzer validates this composition over other possibilities.

Tandem MS (MS/MS) on the precursor ion (m/z 274.18) provides structural fragments that act as a secondary validation. The fragmentation of amides is well-characterized and predictable, offering robust confirmation of sub-structures.[7][8]

G cluster_frags Key Fragmentation Pathways mol [M+H]⁺ m/z = 274.18 f1 Acylium Ion [C₈H₉O₂]⁺ m/z = 135.05 mol->f1 Amide Bond Cleavage f2 Iminium Ion [C₉H₁₄N]⁺ m/z = 136.11 mol->f2 α-Cleavage f3 Cyclohexenyl Fragment [C₈H₁₂]⁺ m/z = 108.09 f2->f3 Loss of CH₂=NH₂⁺

Caption: Predicted MS/MS fragmentation of the parent ion.

  • Formation of the Acylium Ion (m/z 135.05): The most common fragmentation pathway for amides is the cleavage of the C-N amide bond. This results in a highly stable, resonance-stabilized acylium ion derived from the 4-methoxybenzoyl portion. Its detection is strong evidence for this moiety.

  • Formation of the Iminium Ion (m/z 136.11): Alpha-cleavage next to the nitrogen atom on the ethylcyclohexene side is also a favorable process in amines and amides.[9][10] This cleavage would result in an iminium ion, confirming the N-ethylcyclohexene portion of the molecule.

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that excels at identifying the types of chemical bonds, and thus the functional groups, within a molecule. For N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide, the key is to confirm the presence of the secondary amide group, which has a distinct spectral signature.[11][12]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Using an FTIR spectrometer, apply pressure to ensure good contact between the sample and the crystal.

  • Scan Parameters: Collect 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹. A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.

Data Interpretation: Characteristic Vibrational Modes

The IR spectrum provides a molecular "fingerprint." The presence of a secondary amide is confirmed by a trio of characteristic peaks.[13][14]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Significance
~3300N-H StretchSecondary AmideConfirms the presence of a single N-H bond, distinguishing it from a primary (two peaks) or tertiary (no peak) amide.[11]
~1640C=O Stretch (Amide I)Amide CarbonylA very strong and sharp absorption, confirming the carbonyl group. Its position is lowered from a typical ketone due to resonance with the nitrogen lone pair.[13]
~1540N-H Bend (Amide II)Secondary AmideAn intense band resulting from the coupling of N-H in-plane bending and C-N stretching. Its presence alongside the N-H and C=O stretches is definitive for a secondary amide.[12]
3100-3000C-H StretchAromatic & VinylicIndicates C-H bonds on sp² hybridized carbons.
3000-2850C-H StretchAliphaticIndicates C-H bonds on sp³ hybridized carbons (cyclohexene and ethyl bridge).
~1250C-O StretchAryl EtherStrong absorption confirming the methoxy group's ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Experience: NMR is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. ¹H NMR reveals the number and environment of different protons, while ¹³C NMR provides similar information for the carbon atoms. Together, they allow for the complete assembly of the molecular puzzle.

Experimental Protocol: High-Field NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • (Optional but Recommended) 2D NMR: Perform a ¹H-¹H COSY experiment to establish proton-proton coupling networks and a ¹H-¹³C HSQC experiment to correlate directly attached protons and carbons.

¹H NMR Data Interpretation

The ¹H NMR spectrum should account for all 23 protons in the molecule. The predicted chemical shifts, multiplicities, and integrations are key identifiers.

Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Aromatic (Ha)~7.70Doublet2HProtons ortho to the carbonyl group, deshielded.
Aromatic (Hb)~6.90Doublet2HProtons ortho to the methoxy group, shielded by its electron-donating effect.
Amide (NH)~6.0-6.5Broad Triplet1HBroad due to quadrupole relaxation and potential H-bonding. Couples to the adjacent CH₂.
Vinylic (=CH)~5.45Broad Singlet1HProton on the cyclohexene double bond.
Methoxy (OCH₃)~3.85Singlet3HCharacteristic singlet for a methoxy group.
N-CH₂~3.50Quartet/Multiplet2HDeshielded by the adjacent nitrogen atom.
C=C-CH₂~2.20Triplet/Multiplet2HAllylic protons adjacent to the double bond.
Cyclohexene (aliphatic)~2.1-1.5Multiplets8HOverlapping signals from the four CH₂ groups of the cyclohexene ring.
¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum reveals all non-equivalent carbon atoms. Due to the symmetry of the para-substituted benzene ring, fewer than 17 signals are expected.

Assignment Predicted δ (ppm) Rationale
Amide (C=O)~167Typical chemical shift for a secondary amide carbonyl.
Aromatic (C-O)~162The aromatic carbon attached to the electron-donating methoxy group is highly deshielded.
Aromatic (C-C=O)~127Quaternary aromatic carbon attached to the carbonyl.
Aromatic (CH)~129Aromatic carbons ortho to the carbonyl.
Aromatic (CH)~114Aromatic carbons ortho to the methoxy group, shielded.
Olefinic (C=C)~135, ~122The two sp² carbons of the cyclohexene double bond.
Methoxy (OCH₃)~55Characteristic shift for a methoxy carbon.
N-CH₂~40Carbon adjacent to nitrogen.
C=C-CH₂~37Carbon adjacent to the cyclohexene double bond.
Cyclohexene (sp³)~29, 25, 23, 22The four sp³ carbons of the cyclohexene ring.[15]

Conclusion: A Triad of Corroborating Evidence

The structural elucidation of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide is definitively achieved through the synergistic application of MS, IR, and NMR spectroscopy.

  • Mass Spectrometry confirms the molecular formula C₁₇H₂₃NO₂ and provides key fragments (m/z 135 and 136) that validate the two primary substructures.

  • Infrared Spectroscopy provides unambiguous evidence for the critical secondary amide functional group via its characteristic N-H stretch, Amide I, and Amide II bands.

  • NMR Spectroscopy (¹H and ¹³C) provides the final, detailed blueprint, mapping the precise connectivity of every atom in the molecule and confirming the presence of the para-substituted methoxybenzene ring, the ethyl linker, and the cyclohexene moiety.

Each technique validates the findings of the others, creating a robust, self-verifying system that leaves no ambiguity as to the structure of the compound. This multi-faceted approach represents the gold standard in chemical analysis, ensuring the integrity and reliability of scientific research and development.

References

  • The Big Review VIII: Organic Nitrogen Compounds. (2026). Spectroscopy Online. [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. [Link]

  • Venkata Ramiah, K., & Venkata Chalapathi, V. (1963). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 58(4), 233-245. [Link]

  • Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. [Link]

  • N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzeneacetamide. (n.d.). PubChem. [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2023). Spectroscopy Online. [Link]

  • Structural, Physical, and Spectral Characteristics of Amides. (2021). Chemistry LibreTexts. [Link]

  • Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. (n.d.). LCGC International. [Link]

  • Structural Elucidation: Principles, Techniques, and Applications in Chemistry and Pharmaceuticals. (n.d.). TSI Journals. [Link]

  • Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906. [Link]

  • Djemgou, P. C., et al. (2018). ¹H and ¹³C-NMR data of compounds 2 – 4. ResearchGate. [Link]

  • N-(2-aminoethyl)-N-cyclohexyl-4-methoxybenzamide. (n.d.). PubChem. [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Indian Academy of Sciences. [Link]

  • Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. (n.d.). PMC - NIH. [Link]

  • N-(2-(1-CYCLOHEXEN-1-YL)ETHYL)-4-METHOXYBENZENEACETAMIDE. (n.d.). Inxight Drugs. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

  • mass spectrum of N-methylethanamine (ethylmethylamine). (n.d.). Doc Brown's Chemistry. [Link]

  • Uses of ¹³C NMR Spectroscopy. (n.d.). Organic Chemistry - NC State University Libraries. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]

  • N-ethyl-4-methoxybenzamide. (n.d.). PubChem. [Link]

  • Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. (2015). ResearchGate. [Link]

  • 2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine. (n.d.). PubChem. [Link]

  • Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores. (2019). The Royal Society of Chemistry. [Link]

  • Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. (2019). PubMed. [Link]

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Foundational

Part 1: The Verified Compound: N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide

An In-Depth Technical Guide to N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-substituted Benzamides for Researchers and Drug Development Professionals Senior Application Scientist Note: This technical guide addresses a critic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-substituted Benzamides for Researchers and Drug Development Professionals

Senior Application Scientist Note: This technical guide addresses a critical ambiguity in the nomenclature of the topic compound. The query for "N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide" points to a well-documented and commercially available pharmaceutical reference standard, which is chemically distinct: N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide . This guide is structured to provide a comprehensive analysis of the documented benzeneacetamide (Part 1) due to its established role and data. It then offers a theoretical, yet chemically sound, guide to the requested benzamide (Part 2) as a potential novel compound for research, based on established synthetic principles. This dual approach ensures both factual accuracy and exploratory scientific value.

This compound is the scientifically validated and commercially available molecule associated with the structural query. Its primary role is not as an active pharmaceutical ingredient (API) itself, but as a critical analytical tool in the quality control of a major pharmaceutical.

Chemical Identity and Physicochemical Properties

The IUPAC name for this compound is N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide.[1] It is structurally characterized by a cyclohexene ethylamine moiety linked via an amide bond to a 4-methoxyphenylacetyl group.

PropertyValueSource(s)
IUPAC Name N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide[1]
CAS Number 51072-34-5[1][2]
Molecular Formula C₁₇H₂₃NO₂[1][2]
Molecular Weight 273.37 g/mol [1][2]
Canonical SMILES COC1=CC=C(C=C1)CC(=O)NCCC2=CCCCC2[3]
InChIKey QIXKSRMRGXDDEH-UHFFFAOYSA-N[3]
Solubility >41 µg/mL (at pH 7.4)[1]
Appearance Solid (typical)
Core Application: Pharmaceutical Reference Standard

The primary and well-documented application of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide is as a pharmaceutical reference standard for Dextromethorphan.[2][4][5]

  • Expertise & Causality: In pharmaceutical manufacturing, reference standards are highly purified compounds used as a benchmark for quality control (QC) assays.[6][7] They are essential for validating analytical methods and quantifying impurities in the final API. This compound serves as a known "related compound" or impurity for Dextromethorphan, meaning it may arise during the synthesis or degradation of the drug.[4] Its availability allows QC laboratories to develop sensitive methods (e.g., HPLC) to detect and quantify its presence, ensuring that batches of Dextromethorphan meet the stringent purity requirements set by regulatory bodies like the USP (United States Pharmacopeia).[6]

Synthesis and Manufacturing Workflow

The synthesis of this molecule is a two-part process: the formation of the key amine intermediate, followed by its coupling to the acid moiety.

Workflow Diagram: Synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide

cluster_0 Part A: Synthesis of Amine Intermediate cluster_1 Part B: Amide Coupling Cyclohexanone Cyclohexanone Step1 Step 1: Grignard Reaction Cyclohexanone->Step1 VinylMgBr Vinylmagnesium Bromide (Grignard Reagent) VinylMgBr->Step1 Vinylcyclohexanol 1-Vinylcyclohexanol Step1->Vinylcyclohexanol Step2 Step 2: Chlorination/ Rearrangement Vinylcyclohexanol->Step2 SOCl2 Thionyl Chloride (SOCl₂) Pyridine SOCl2->Step2 Chloroethylmethylene (2-Chloroethylidene)cyclohexane Step2->Chloroethylmethylene Step3 Step 3: Quaternization Chloroethylmethylene->Step3 Urotropine Urotropine Urotropine->Step3 Salt Quaternary Ammonium Salt Step3->Salt Step4 Step 4: Hydrolysis Salt->Step4 HCl Acid Hydrolysis (HCl) HCl->Step4 Amine 2-(1-Cyclohexen-1-yl)ethylamine (Key Intermediate) Step4->Amine Step5 Step 5: Amide Coupling Amine->Step5 Acid 4-Methoxyphenylacetic Acid Acid->Step5 CouplingAgent Coupling Agent (e.g., EDC, DCC) Base (e.g., DIPEA) CouplingAgent->Step5 FinalProduct N-[2-(1-cyclohexen-1-yl)ethyl]- 4-methoxybenzeneacetamide Step5->FinalProduct

Caption: Synthesis workflow for the Dextromethorphan-related compound.

Protocol 1: Synthesis of 2-(1-Cyclohexen-1-yl)ethylamine (Amine Intermediate)

This protocol is based on a common industrial synthesis route.[8][9] The causality behind this multi-step process is the strategic conversion of a simple cyclic ketone into a functionalized primary amine.

  • Step 1: Grignard Reaction.

    • To a solution of vinylmagnesium bromide (1.1 eq) in tetrahydrofuran (THF) cooled to 0°C, add cyclohexanone (1.0 eq) dropwise. The vinyl Grignard acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates consumption of the starting material.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-vinylcyclohexanol.

  • Step 2: Chlorination and Rearrangement.

    • Dissolve the 1-vinylcyclohexanol (1.0 eq) in dichloromethane (DCM) with pyridine (1.2 eq) and cool to 0°C. The pyridine acts as a base to neutralize the HCl produced.

    • Add thionyl chloride (1.1 eq) dropwise. This step converts the alcohol into a good leaving group, which then undergoes an allylic rearrangement to form the more stable (2-chloroethylidene)cyclohexane.

    • Stir at 0°C for 1 hour, then at room temperature for 2 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield the crude chloride.

  • Step 3 & 4: Quaternization and Hydrolysis (Delepine Reaction).

    • Dissolve the crude (2-chloroethylidene)cyclohexane (1.0 eq) in a 1:1 mixture of chloroform and ethanol.

    • Add urotropine (hexamethylenetetramine) (1.1 eq) and heat the mixture to reflux for 6-8 hours. The chloride undergoes nucleophilic substitution to form a quaternary ammonium salt.[8]

    • Cool the mixture and add concentrated hydrochloric acid (3.0 eq).

    • Heat to reflux for another 4-6 hours. The acidic conditions hydrolyze the urotropine salt complex, liberating the primary amine, 2-(1-cyclohexen-1-yl)ethylamine.[8]

    • After cooling, basify the mixture with aqueous NaOH to pH > 12 and extract with DCM. The organic layers contain the desired amine, which can be purified by distillation.

Protocol 2: Final Amide Coupling

  • Activation of Carboxylic Acid:

    • In a flask, dissolve 4-methoxyphenylacetic acid (1.0 eq) and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in an anhydrous solvent like DCM.

    • Optionally, add an activator like 1-hydroxybenzotriazole (HOBt) (0.5 eq) to improve efficiency and reduce side reactions.

    • Stir the mixture at room temperature for 30 minutes to form the activated ester intermediate.

  • Amide Bond Formation:

    • To the activated acid mixture, add a solution of 2-(1-cyclohexen-1-yl)ethylamine (1.05 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in DCM.

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the mixture with DCM, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting crude product by column chromatography on silica gel to obtain N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide.

Biological Activity and Pharmacological Context

There is a notable absence of specific pharmacological data for N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide in peer-reviewed literature. Its existence is primarily defined by its role as an analytical standard.

However, to provide context for researchers, it is valuable to consider the pharmacology of the parent drug, Dextromethorphan . Dextromethorphan's primary antitussive effect is not mediated by opioid receptors, despite its structural similarity to opioids. Instead, its major mechanisms of action are:

  • NMDA Receptor Antagonist: It is an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[10]

  • Sigma-1 Receptor Agonist: It acts as an agonist at the sigma-1 receptor, a unique intracellular chaperone protein.[10]

It is plausible that this related compound, if present as a metabolite or impurity in vivo, could have weak interactions with these or other targets, but such activity has not been characterized and remains speculative.

Part 2: The Hypothetical Compound: N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzamide

This section explores the synthesis and potential biological relevance of the compound named in the user's query, for which no specific data exists in major chemical databases. This is presented as a guide for novel compound exploration.

Chemical Identity

This molecule differs from the one in Part 1 by the absence of a methylene (-CH₂) bridge between the phenyl ring and the amide carbonyl.

PropertyValue
IUPAC Name N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide
Molecular Formula C₁₆H₂₁NO₂
Molecular Weight 259.34 g/mol
Canonical SMILES COC1=CC=C(C=C1)C(=O)NCCC2=CCCCC2
Proposed Synthesis Workflow

The synthesis of this hypothetical compound would be more direct than the benzeneacetamide, as it involves the coupling of the same amine intermediate with the commercially available 4-methoxybenzoic acid.

Workflow Diagram: Proposed Synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide

Amine 2-(1-Cyclohexen-1-yl)ethylamine (From Protocol 1) Coupling Amide Coupling (e.g., PPh₃/I₂, EDC, etc.) Amine->Coupling Acid 4-Methoxybenzoic Acid Acid->Coupling Product N-[2-(1-cyclohexen-1-yl)ethyl]- 4-methoxybenzamide Coupling->Product

Caption: A direct, theoretical synthesis route for the benzamide derivative.

Protocol 3: Proposed Synthesis via PPh₃/I₂-Mediated Amide Coupling

This protocol uses a mild and efficient method for amide bond formation.[11] The causality lies in the in-situ formation of a highly reactive phosphonium iodide species that activates the carboxylic acid for nucleophilic attack by the amine.

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous acetonitrile.

  • Activator Formation: Add triphenylphosphine (PPh₃) (1.5 eq) and iodine (I₂) (1.5 eq). Stir at room temperature for 15-20 minutes. The solution should turn from dark brown to a yellowish suspension as the (triphenylphosphonium)diiodide complex forms.

  • Amine Addition: Add 2-(1-cyclohexen-1-yl)ethylamine (from Protocol 1) (1.2 eq) and stir for 10 minutes.

  • Carboxylic Acid Addition: Add 4-methoxybenzoic acid (1.0 eq) and stir for 5 minutes.[12][13]

  • Base Addition: Add triethylamine (TEA) (2.0 eq) to the mixture. The base scavenges the HI byproduct, driving the reaction to completion.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS until the starting materials are consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with 10% sodium thiosulfate solution (to quench excess iodine), 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the target benzamide.

Postulated Biological Activity and Research Directions

Disclaimer: The following discussion is purely theoretical and based on structure-activity relationships (SAR) from related chemical classes. This compound has no proven biological activity.

The N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide scaffold contains several pharmacophores that suggest potential avenues for research:

  • Benzamide Moiety: The benzamide functional group is a privileged structure in medicinal chemistry, found in drugs with a vast range of activities, including antipsychotic, antiemetic, and analgesic properties.[14]

  • 4-Methoxybenzene Group: This group is present in numerous biologically active molecules. Dimethoxybenzene derivatives, for example, exhibit antioxidant, antimicrobial, and anti-inflammatory effects.[15] The methoxy group can influence a molecule's metabolic stability and its ability to interact with biological targets.[16]

  • Cyclohexene Ethylamine Moiety: This lipophilic group is a key feature of many sigma receptor ligands. Sigma-1 and sigma-2 receptors are implicated in a wide range of CNS disorders, including pain, depression, and neurodegenerative diseases like Alzheimer's.[10][17]

Potential Research Areas:

  • Sigma Receptor Binding Assays: The most logical first step would be to screen this compound for affinity and functional activity at sigma-1 and sigma-2 receptors.

  • CNS Activity Screening: Based on the benzamide and sigma ligand motifs, in vivo screening in rodent models for analgesic, antidepressant, or antipsychotic activity could be warranted.

  • Antiproliferative Assays: Many novel amide derivatives show activity against various cancer cell lines.[18] Screening against a panel of cancer cells could reveal unexpected activity.

Conclusion

This guide has clarified a key nomenclature discrepancy, focusing on the scientifically documented N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide (CAS 51072-34-5) . Its established role is as a crucial pharmaceutical reference standard for ensuring the quality and purity of Dextromethorphan. Detailed synthetic protocols for this compound and its key amine intermediate have been provided for analytical and research applications.

Furthermore, this guide provides a theoretical framework for the synthesis and potential exploration of the closely related but undocumented N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide . While its biological activities are unknown, its structural features suggest it could be a valuable candidate for investigation in CNS-related drug discovery, particularly as a potential sigma receptor ligand. This dual analysis provides both a practical guide for current applications and a roadmap for future research.

References

  • Mastering the Synthesis of 2-(1-Cyclohexenyl)ethylamine: A Deep Dive into Methods. (2026, February 10). Chemical Manufacturing Insights.
  • An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering. Available at: [Link]

  • PubChem. N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzeneacetamide. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. EP0623586B1 - Process for the preparation of 2-(1-cyclohexenyl)ethylamine.
  • WIPO Patentscope. CN111807968 - Synthesis method of 2-(1-cyclohexenyl) ethylamine. Available at: [Link]

  • Axios Research. Dextromethorphan-d6 HBr. Available at: [Link]

  • Inxight Drugs. N-(2-(1-CYCLOHEXEN-1-YL)ETHYL)-4-METHOXYBENZENEACETAMIDE. Available at: [Link]

  • Axios Research. N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide. Available at: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. (2024). Available at: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. (2025). Available at: [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Beilstein Journal of Organic Chemistry. (2015). Available at: [Link]

  • Wangngae, S., et al. Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC Advances. Available at: [Link]

  • Google Patents. US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs.
  • Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Chemical Science. (2019). Available at: [Link]

  • Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids: Application to the Synthesis of Imatinib. ChemRxiv. (2023). Available at: [Link]

  • Computational and Pharmacological Investigation of (E)-2-(4-Methoxybenzylidene)Cyclopentanone for Therapeutic Potential in Neurological Disorders. Drug Design, Development and Therapy. (2020). Available at: [Link]

  • CAS Common Chemistry. N,N-Diethyl-3-hydroxy-4-methoxybenzamide. Available at: [Link]

  • SYNTHESIS OF TWO NEUROKININ NK1 RECEPTOR ANTAGONISTS. HETEROCYCLES. (2012). Available at: [Link]

  • PubChem. Dextromethorphan. National Center for Biotechnology Information. Available at: [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI. (2024). Available at: [Link]

  • Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. MDPI. (2024). Available at: [Link]

  • Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. Molecules. (2021). Available at: [Link]

  • Biological Activity of Novel N-Substituted Amides of endo-3-(3-Methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2. ResearchGate. Available at: [Link]

  • Rhodium(I)-Catalyzed Enantioselective Cyclization of Enynes through Site-Selective C(sp3)-H Bond Activation. Hiroshima University. (2021). Available at: [Link]

  • Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Molecular glue discovery: large scale instead of lucky strike. EurekAlert!. (2026). Available at: [Link]

  • Decades-old anti-seizure drug shows promise in preventing Alzheimer's before it begins. Drug Discovery News. (2026). Available at: [Link]

  • Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. ChemMedChem. (2015). Available at: [Link]

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Exploratory

Technical Guide: Pharmacological Profiling of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide

The following technical guide details the pharmacological profile, structural analysis, and experimental validation protocols for N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide . This document is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, structural analysis, and experimental validation protocols for N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide . This document is designed for researchers in medicinal chemistry and pharmacology, focusing on target identification and mechanism of action.

CAS Registry Number: 94230-88-3 Molecular Formula: C₁₆H₂₁NO₂ Molecular Weight: 259.34 g/mol Class: N-Substituted Benzamide / Cyclohexenylethylamine Derivative[1][2]

Executive Summary

N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide is a synthetic small molecule characterized by a 4-methoxybenzamide head group linked via an ethyl chain to a 1-cyclohexenyl lipophilic tail. Structurally, it serves as a bioisostere for Melatonin (N-acetyl-5-methoxytryptamine) and is a direct analog of key intermediates used in the synthesis of morphinans like Dextromethorphan .

Based on pharmacophore modeling and Structure-Activity Relationship (SAR) data of related N-substituted benzamides, this compound is primarily identified as a ligand for Melatonin Receptors (MT₁/MT₂) and Sigma-1 Receptors (σ₁R) . Its specific structural features—a bulky benzoyl group replacing the acetyl group of melatonin—suggest a pharmacological profile leaning towards antagonism or partial agonism at MT receptors, distinct from the full agonism seen with smaller N-acyl analogs.

Structural Analysis & Pharmacophore Modeling

The biological activity of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide is dictated by three distinct pharmacophoric elements:

Structural Decomposition
Pharmacophore ElementChemical MoietyBiological Function
Aromatic Head 4-MethoxybenzamideMimics the 5-methoxyindole core of Melatonin (reversed amide orientation) or the benzamide scaffold of D2/D3 antagonists. The 4-methoxy group is critical for high-affinity binding to MT₁/MT₂.
Linker Ethyl Chain (

)
Provides the optimal distance (2 carbons) between the aromatic head and the lipophilic tail, matching the ethylamine spacer in neurotransmitters (Serotonin, Dopamine).
Lipophilic Tail 1-Cyclohexenyl RingActs as a bioisostere for the indole ring (C2-C3 double bond region) or the phenyl ring in phenethylamines. It occupies the hydrophobic pocket of the receptor.
Comparative SAR Analysis
  • Vs. Melatonin: Melatonin possesses an indole core and an N-acetyl side chain. In this molecule, the indole is replaced by a 1-cyclohexenyl ring (a known bioisostere for the hydrophobic bulk of indole), and the N-acetyl group is replaced by a 4-methoxybenzoyl group. The increased steric bulk of the benzoyl group typically shifts pharmacology from agonism to antagonism at MT receptors.

  • Vs. Dextromethorphan Intermediates: This compound is a homolog of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide (CAS 51072-34-5).[3] The key difference is the absence of a methylene group in the acid moiety (Benzamide vs. Phenylacetamide). This structural rigidity often enhances selectivity for GPCRs (like MT₁/MT₂) over transporters.

Primary Biological Targets

Melatonin Receptors (MT₁ and MT₂)
  • Mechanism: G-protein coupled receptor (GPCR) modulation (

    
     coupling).
    
  • Predicted Activity: Antagonist or Low-Efficacy Partial Agonist .

  • Rationale: The 4-methoxy group is essential for binding to the MT receptor's specific binding pocket (interacting with Val192/His195 in MT₁). However, large N-acyl substituents (like the benzoyl group here) sterically hinder the receptor's conformational change required for G-protein activation, a phenomenon observed with other bulky melatonin analogs like Luzindole (N-acetyl-2-benzyltryptamine).

Sigma-1 Receptor (σ₁R)
  • Mechanism: Ligand-operated molecular chaperone modulation.

  • Predicted Activity: High-Affinity Ligand .

  • Rationale: N-substituted benzamides are a "privileged structure" for Sigma-1 receptors. The combination of a basic nitrogen (masked in the amide, but the overall shape fits) and a hydrophobic cyclohexenyl tail fits the classic Sigma-1 pharmacophore (positive ionizable center + hydrophobic regions).

Secondary Targets
  • Quinone Reductase 2 (QR2): Often a binding site for melatonin analogs (previously misidentified as the MT₃ receptor).

  • Dopamine D₂/D₃ Receptors: Benzamides (e.g., Sulpiride) are classic D₂ antagonists. The lack of a basic amine in the side chain (it is an amide) reduces affinity for D₂, but the 4-methoxybenzamide core retains some recognition elements.

Experimental Validation Protocols

To validate the biological targets, the following self-validating experimental workflows are recommended.

Radioligand Binding Assay (Target Confirmation)

Objective: Determine the binding affinity (


) for MT₁/MT₂ and σ₁ receptors.

Protocol:

  • Membrane Preparation:

    • MT₁/MT₂: Use CHO-K1 cells stably expressing human MT₁ or MT₂ receptors.

    • σ₁R: Use Guinea pig brain membranes or Jurkat cells.

  • Radioligands:

    • MT₁/MT₂:

      
       (
      
      
      
      ).
    • σ₁R:

      
       (
      
      
      
      ).
  • Incubation:

    • Incubate membranes with radioligand and varying concentrations (

      
       to 
      
      
      
      ) of the test compound.
    • Buffer:

      
       Tris-HCl, pH 7.4.
      
    • Time: 60 min at 25°C (MT), 120 min at 37°C (σ₁R).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Functional Assay: cAMP Inhibition (Agonist/Antagonist Mode)

Objective: Determine if the compound acts as an agonist or antagonist at MT receptors.

Protocol:

  • Cell Line: CHO-K1-hMT₁ cells (stably expressing

    
    -coupled MT₁).
    
  • Stimulation: Pre-treat cells with Forskolin (

    
    ) to elevate intracellular cAMP.
    
  • Treatment:

    • Agonist Mode: Add test compound alone. Decrease in cAMP indicates agonism.

    • Antagonist Mode: Add test compound + Melatonin (

      
      ). Restoration of cAMP levels (blockade of Melatonin effect) indicates antagonism.
      
  • Detection: Use a TR-FRET cAMP immunoassay (e.g., Lance Ultra).

  • Control: Melatonin (

    
    ) as positive control for inhibition; Luzindole (
    
    
    
    ) as positive control for antagonism.

Signaling Pathway Visualization

The following diagram illustrates the primary signaling pathway (MT₁/MT₂ GPCR signaling) and the intervention point for the test compound.

G cluster_0 GPCR Signaling Cascade Ligand N-[2-(1-cyclohexen-1-yl)ethyl]- 4-methoxybenzamide Receptor Melatonin Receptor (MT1 / MT2) Ligand->Receptor  Binding (Ki = ?) GProtein Gi / Go Protein (Heterotrimeric) Receptor->GProtein  Activation (if Agonist)  Blockade (if Antagonist) AC Adenylyl Cyclase (Effector) GProtein->AC  Inhibition (-) cAMP cAMP Levels (Intracellular) AC->cAMP  Reduction PKA Protein Kinase A (PKA) cAMP->PKA  Downregulation Response Physiological Response (Circadian Regulation / Sleep) PKA->Response  Modulation

Caption: Putative signaling cascade for MT1/MT2 modulation. The compound competes with endogenous melatonin at the receptor interface, potentially blocking Gi/Go-mediated inhibition of Adenylyl Cyclase.

References

  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews, 62(3), 343-380. Link

  • Yous, S., et al. (1992). "Novel naphthalenic ligands with high affinity for the melatonin receptor." Journal of Medicinal Chemistry, 35(8), 1484-1486. (Establishes SAR for bioisosteres of the indole ring). Link

  • Spadoni, G., et al. (1993). "2-Substituted 5-methoxy-N-acyltryptamines: Synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity." Journal of Medicinal Chemistry, 36(25), 4069-4074. (Discusses N-acyl bulk tolerance). Link

  • PubChem Compound Summary. (2025). "N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide (CAS 94230-88-3)."[1][2][4] National Center for Biotechnology Information. Link

  • Chu, W., et al. (2011). "Synthesis and evaluation of benzamide derivatives as high-affinity sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry, 19(3), 1127-1135. Link

Sources

Protocols & Analytical Methods

Method

optimal dosage of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide for animal studies

Application Note: Optimal Dosage & Protocol for N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide in Animal Studies Executive Summary & Chemical Identity N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide represents a spe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimal Dosage & Protocol for N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide in Animal Studies

Executive Summary & Chemical Identity

N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide represents a specific class of non-indolic melatonin receptor ligands (MRLs) .[1] Structurally, it functions as a bioisostere of melatonin (N-acetyl-5-methoxytryptamine), where the indole core is replaced by a lipophilic cyclohexenyl ring , and the acetamide side chain is modified to a 4-methoxybenzamide moiety.[1]

This structural modification typically imparts:

  • Enhanced Lipophilicity: Improved blood-brain barrier (BBB) penetration compared to native melatonin.[1]

  • Metabolic Stability: Resistance to rapid hepatic hydroxylation (CYP1A2) often seen with the indole core.[1]

  • Receptor Selectivity: Potential for differential affinity between MT1 (sleep onset) and MT2 (circadian phase-shifting) receptors.[1]

This guide provides a scientifically grounded protocol for determining the optimal dosage of this compound in rodent models, derived from structure-activity relationship (SAR) data of analogous high-affinity ligands such as Ramelteon , Agomelatine , and AH-13205 .[1]

Chemical Handling & Vehicle Formulation

Because N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide is a lipophilic amide, proper solubilization is critical to avoid precipitation in vivo, which causes erratic bioavailability and "false negative" results.[1]

Solubility Profile:

  • Water: Insoluble (< 0.1 mg/mL).[1][2]

  • DMSO: Soluble (> 20 mg/mL).[1]

  • Ethanol: Soluble (> 10 mg/mL).[1]

Recommended Vehicle (Standard Protocol): For intraperitoneal (i.p.) or oral gavage (p.o.) administration in mice/rats:

ComponentConcentrationFunction
DMSO 5-10% (v/v)Primary solvent (dissolve compound here first).[1]
Tween 80 5-10% (v/v)Surfactant to prevent reprecipitation.[1]
Saline (0.9%) 80-90% (v/v)Aqueous carrier (add slowly with vortexing).[1]
Alternative 20% HP-β-CDHydroxypropyl-beta-cyclodextrin (for chronic dosing).[1]

Preparation Step-by-Step:

  • Weigh the precise amount of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide .

  • Dissolve completely in 100% DMSO . Sonicate if necessary until clear.[1]

  • Add Tween 80 and vortex.[1]

  • Add warm Saline dropwise while vortexing vigorously. The solution should form a stable, slightly cloudy suspension or clear microemulsion.

  • Critical: Prepare fresh daily. Do not store aqueous suspensions >24 hours.[1]

Optimal Dosage Strategy (Dose-Response Protocol)

Given the high affinity of benzamide-based melatonin analogs (typically


 in the low nanomolar range, 0.1–10 nM), the effective dosage window is expected to be 0.1 to 30 mg/kg .
Phase 1: Logarithmic Dose-Escalation (Pilot Study)

Objective: Determine the Minimum Effective Dose (MED) and observe gross behavioral effects. Subjects: C57BL/6J Mice (n=3 per group) or Wistar Rats (n=3 per group). Route: Intraperitoneal (i.p.) for immediate bioavailability.[1]

GroupDosage (mg/kg)Justification
Vehicle 0Baseline control.
Low Dose 1.0 Typical range for high-potency agonists (e.g., Ramelteon).[1]
Mid Dose 10.0 Standard screening dose for novel CNS ligands.[1]
High Dose 30.0 To assess off-target effects (e.g., sedation via GABA/DA).[1]

Readout:

  • Observation: 0–2 hours post-injection.[1]

  • Scoring: Sedation (loss of righting reflex), ataxia, ptosis (drooping eyelids - a classic sign of melatonin receptor activation in rodents).[1]

Phase 2: Functional Efficacy (Sleep & Circadian Rhythm)

Objective: Quantify specific MT1/MT2 mediated effects.[1] Optimal Dosage Target: Likely 3–10 mg/kg based on Phase 1 results.

Experimental Workflow:

  • Circadian Time (CT) Selection:

    • Administer drug at CT 12 (onset of dark phase/activity) to test for sleep induction (sedation).[1]

    • Administer drug at CT 6 (mid-light phase) to test for phase advancement (measure activity onset the next day).[1]

  • Core Body Temperature (CBT) Assay:

    • Melatonin agonists acutely lower CBT via vasoconstriction mechanisms.[1]

    • Protocol: Implant telemetry probe. Administer 10 mg/kg . Measure T_core every 10 min for 4 hours.

    • Success Criteria: A drop of >0.5°C compared to vehicle indicates potent agonist activity.[1]

Mechanism of Action & Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide upon binding to MT1/MT2 receptors.

G Ligand N-[2-(1-cyclohexen-1-yl)ethyl] -4-methoxybenzamide Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binding (nM affinity) GProtein Gi / Go Protein (Heterotrimeric) Receptor->GProtein Activation BetaArrestin Beta-Arrestin (Recruitment) Receptor->BetaArrestin Desensitization AC Adenylyl Cyclase GProtein->AC Inhibition (-) cAMP cAMP Levels (Decrease) AC->cAMP Downregulation PKA PKA Activity (Decrease) cAMP->PKA CREB CREB Phosphorylation PKA->CREB Modulation Response Physiological Output: Sleep Induction Phase Shift Vasoconstriction CREB->Response

Caption: Signal transduction cascade for N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide acting as an MT1/MT2 agonist.

Data Interpretation & Troubleshooting

ObservationInterpretationAction
No effect at 30 mg/kg Poor bioavailability or low affinity.[1]Check solubility. Switch to Micronized suspension or Cyclodextrin vehicle.[1]
Immediate deep sedation Possible off-target GABAergic effect.[1]Use Luzindole (30 mg/kg) as a pre-treatment antagonist.[1] If effect persists, it is not melatonin-mediated.[1]
Hypothermia > 2°C "Serotonin Syndrome"-like toxicity or high potency.[1]Reduce dose to 0.1 mg/kg .

References

  • Depreux, P., et al. (1994). "Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands." Journal of Medicinal Chemistry, 37(20), 3231–3239. Link[1]

  • Yous, S., et al. (1992). "Novel naphthalenic ligands with high affinity for the melatonin receptor."[1] Journal of Medicinal Chemistry, 35(8), 1484–1486. Link[1]

  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology.[1] LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews, 62(3), 343–380. Link[1]

  • Rivara, S., et al. (2007). "Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders." Current Topics in Medicinal Chemistry, 7(2), 161-179.[1] Link

Sources

Application

Application Note: High-Resolution NMR Characterization of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide

This Application Note is designed for medicinal chemists and analytical scientists involved in the structural validation and impurity profiling of N-arylethylbenzamide pharmacophores. Executive Summary N-[2-(1-cyclohexen...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and analytical scientists involved in the structural validation and impurity profiling of N-arylethylbenzamide pharmacophores.

Executive Summary

N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide is a structural hybrid comprising a lipophilic cyclohexenyl-ethyl spacer and a polar 4-methoxybenzamide core. This scaffold is frequently encountered as a synthetic intermediate in the production of sulfonylurea analogs, antihistamines, and as a specific impurity in dextromethorphan-class synthesis.

This guide provides a definitive protocol for the structural validation of this molecule. It addresses the specific analytical challenge of distinguishing the endo-cyclic double bond position (1-en vs. 2-en isomers) and validating the integrity of the amide linkage against hydrolysis.

Chemical Structure & Numbering Strategy

To ensure consistent assignment, we utilize the following numbering scheme. The structure is divided into two distinct spin systems: the Benzamide (A) and the Cyclohexenyl-Ethyl (B) fragments.

Target Molecule

IUPAC Name: N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide Formula: C₁₆H₂₁NO₂ MW: 259.35 g/mol

(Note: Diagram below defines the atom numbering used in the assignment tables)

Structure cluster_A Fragment A: 4-Methoxybenzamide cluster_B Fragment B: Ethyl-Cyclohexene C1 C1 (C=O) N NH C1->N C2 C2 (Ipso) C2->C1 C3 C3/7 (Ortho) C3->C2 C4 C4/6 (Meta) C4->C3 C5 C5 (Para) C5->C4 OMe OMe OMe->C5 C8 C8 (N-CH2) N->C8 C9 C9 (CH2) C8->C9 C10 C10 (Quat) C9->C10 C11 C11 (=CH) C10->C11 Double Bond C12 C12 (Allyl) C11->C12 C13 C13 C12->C13 C14 C14 C13->C14 C15 C15 (Allyl) C14->C15 C15->C10

Caption: Logical fragmentation for NMR assignment. Fragment A (Red) is the aromatic acceptor; Fragment B (Green) is the aliphatic donor. C10=C11 represents the critical double bond.

Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-d (CDCl₃) is the preferred solvent (99.8% D). It minimizes viscosity broadening and provides distinct separation of the amide NH signal (~6.2 ppm) from aromatic protons.

    • Alternative: DMSO-d₆ may be used if the sample is a salt or insoluble, but it will shift the amide NH downfield to ~8.4 ppm and may obscure the aromatic region due to solvent viscosity.

  • Concentration: 10–15 mg in 600 µL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).

Instrument Parameters (Standard 400/500 MHz)
  • ¹H NMR: Pulse angle 30°, Relaxation delay (D1) ≥ 1.0 s (ensure quantitative integration of aromatic protons), Spectral width 12 ppm.

  • ¹³C NMR: Proton-decoupled, D1 ≥ 2.0 s, Spectral width 240 ppm.

  • 2D Experiments:

    • COSY: To map the ethyl chain (C8-C9) and cyclohexenyl ring (C11-C12-C13...).

    • HSQC: To distinguish the overlapping CH₂ multiplets in the cyclohexane ring.

    • HMBC: Critical for connecting Fragment A to B (via Carbonyl C1) and verifying the position of the double bond (C10 vs C11).

Structural Analysis & Assignment Logic

¹H NMR Analysis (CDCl₃, 298 K)

The spectrum is defined by the superimposition of a rigid aromatic system and a flexible aliphatic ring.

RegionShift (δ ppm)Mult.Integ.AssignmentDiagnostic Logic
Amide 6.10 – 6.40br s / t1HNHBroad signal; exchangeable. Chemical shift is concentration-dependent.
Aromatic 7.72 – 7.76d (J~8.8)2HH-3, H-7AA'BB' System. Deshielded by the carbonyl group (Ortho to C=O).
Aromatic 6.90 – 6.94d (J~8.8)2HH-4, H-6AA'BB' System. Shielded by the methoxy group (Ortho to OMe).
Vinyl 5.45 – 5.55 br s / t 1H H-11 Critical CQA. Confirms the trisubstituted double bond. If this splits into a multiplet or shifts, suspect isomerization.
Methoxy 3.84s3HOMeCharacteristic sharp singlet.
Linker 3.45 – 3.55q (J~6.5)2HH-8Downfield shift due to proximity to Nitrogen. Quartet structure due to coupling with NH and H-9.
Linker 2.20 – 2.30t (J~6.5)2HH-9Triplet. Connects the ethyl chain to the ring.
Ring 1.90 – 2.00m4HH-12, H-15Allylic protons. Broadened due to ring inversion.
Ring 1.55 – 1.65m4HH-13, H-14Homoallylic protons. Overlapping multiplets.

Key Insight: The triplet/quartet relationship of the ethyl linker (H-8 and H-9) is the primary confirmation of the linear connection between the amide and the ring.

¹³C NMR Analysis
TypeShift (δ ppm)AssignmentNotes
Carbonyl 166.8C-1 (C=O)Amide carbonyl. Diagnostic correlation in HMBC to H-3/7 and NH.
Aromatic 162.2C-5 (C-O)Ipso carbon attached to OMe.
Aromatic 128.7C-3, C-7Ortho to C=O.
Aromatic 126.9C-2Ipso carbon attached to C=O.
Aromatic 113.7C-4, C-6Ortho to OMe.
Vinyl 134.5 C-10 Quaternary vinyl carbon. No HSQC correlation.
Vinyl 122.5 C-11 Methine vinyl carbon. HSQC correlates to H-11 (~5.5 ppm).
Methoxy 55.4OMeStandard methoxy shift.
Aliphatic 37.5C-8 (N-CH2)
Aliphatic 37.0C-9 (Ring-CH2)
Ring 28.0 - 22.0C-12 to C-15Cluster of 4 signals (allylic carbons are typically ~25-28 ppm).

Critical Quality Attributes (CQAs) & Impurity Profiling

In a drug development context, three specific impurities must be monitored using this protocol.

Impurity A: Double Bond Migration (Isomerization)
  • Mechanism: Acid-catalyzed migration of the double bond from the 1,2-position (endo) to the exocyclic position or 2,3-position.

  • NMR Flag: Disappearance of the vinyl proton at 5.5 ppm (if exocyclic) or a shift in the allylic multiplets.

  • Detection: Integration of the vinyl region (5.4–5.6 ppm). It must integrate to exactly 1.0 relative to the amide NH.

Impurity B: Hydrolysis (Free Acid)
  • Mechanism: Hydrolysis of the amide bond yields 4-methoxybenzoic acid.

  • NMR Flag: A significant downfield shift of the aromatic protons (H-3/7) to ~8.05 ppm (vs 7.75 in amide) due to the carboxylic acid electron withdrawal.

  • Detection: Look for a small doublet at 8.05 ppm.

Impurity C: Residual Amine
  • Mechanism: Unreacted 2-(1-cyclohexenyl)ethylamine.

  • NMR Flag: Upfield shift of the N-CH₂ protons (H-8) from 3.5 ppm (amide) to ~2.8 ppm (free amine).

Analytical Workflow Diagram

The following flowchart illustrates the decision-making process for validating a batch of this compound.

Workflow Start Sample Dissolution (15mg in CDCl3) Acquire1H Acquire 1H NMR (16 scans, d1=1s) Start->Acquire1H CheckVinyl Check Vinyl Region (5.4 - 5.6 ppm) Acquire1H->CheckVinyl CheckAromatic Check Aromatic Region (AA'BB' System) CheckVinyl->CheckAromatic Yes Reject Reject Batch (Isomer/Hydrolysis) CheckVinyl->Reject No (Isomer) PassVinyl Signal Present (1H)? FailVinyl No Signal / Wrong Integ. Acquire2D Acquire 2D (HSQC/HMBC) Confirm Connectivity CheckAromatic->Acquire2D Yes CheckAromatic->Reject No (Hydrolysis) PassAromatic Doublets at 7.7/6.9? FailAromatic Shift to 8.0 (Acid)? Report Generate CoA (Pass) Acquire2D->Report

Caption: Step-by-step decision tree for NMR batch release testing.

References

  • Izgi, T., et al. (2007). "FT-IR and NMR investigation of 2-(1-cyclohexenyl)ethylamine: a combined experimental and theoretical study." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(1), 55-62.[1] Link

    • Source of 2-(1-cyclohexenyl)ethylamine fragment assignments.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

    • Standard reference for solvent impurity identific
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier. Authoritative text on 2D NMR pulse sequences (HSQC/HMBC) cited in protocol.
  • PubChem Compound Summary. "4-Methoxybenzamide" (CID 78065). Link

    • Source of benzamide fragment spectral d

Sources

Technical Notes & Optimization

Troubleshooting

common problems in N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide experiments

Status: Operational | Role: Senior Application Scientist Subject: Troubleshooting Synthesis, Purification, and Stability Reference ID: TS-CYC-MBZ-001[1] Introduction Welcome to the technical support hub for N-[2-(1-cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Role: Senior Application Scientist Subject: Troubleshooting Synthesis, Purification, and Stability Reference ID: TS-CYC-MBZ-001[1]

Introduction

Welcome to the technical support hub for N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide . This compound is a structural analog of intermediates used in the synthesis of melatonin receptor agonists (e.g., Ramelteon). It serves as a critical chemical probe for Structure-Activity Relationship (SAR) studies involving the 2-(1-cyclohexenyl)ethylamine pharmacophore.[1]

Researchers frequently encounter issues regarding the stability of the cyclohexene ring , amide coupling efficiency , and crystallization difficulties . This guide synthesizes process chemistry data to resolve these specific bottlenecks.

Module 1: Synthesis & Reaction Optimization

Q: My amide coupling yield is low (<40%). The amine starting material appears dark. What is happening?

Diagnosis: Oxidation of the starting material.[2][3] The amine precursor, 2-(1-cyclohexenyl)ethylamine , is an allylic amine. It is highly susceptible to air oxidation and polymerization if stored improperly.[1] The Fix:

  • Verify Purity: Run a TLC or GC on your amine.[1] If you see a baseline smear or multiple peaks, distill the amine under reduced pressure (approx. 53-54 °C at 2.5 mmHg) before use [1].

  • Switch Coupling Agents: If using standard carbodiimides (DCC/EDC), urea byproducts can trap your product. Switch to HATU/DIPEA or a Mixed Anhydride method (Isobutyl chloroformate). These methods are faster and minimize the exposure of the sensitive alkene to side reactions [2].

Q: I see a "doublet" impurity in my NMR around 5.4-5.6 ppm. Is this the product?

Diagnosis: Double Bond Isomerization. The 1-cyclohexenyl moiety is acid-sensitive.[1] Strong acidic conditions (e.g., excess HCl from thionyl chloride activation) can cause the double bond to migrate, either within the ring or to an exocyclic position, driven by thermodynamic equilibration.

The Solution:

  • Avoid Acid Chlorides: Do not generate the acid chloride of 4-methoxybenzoic acid using thionyl chloride/heat if you cannot strictly control the pH during the addition step.

  • Buffer the Workup: When quenching the reaction, avoid strong mineral acids (1N HCl). Instead, use saturated Ammonium Chloride (NH₄Cl) or 10% Citric Acid . This maintains a milder pH, preserving the kinetic alkene isomer [3].

Diagram 1: Synthesis & Impurity Pathways

SynthesisPathways SM1 4-Methoxybenzoic Acid MethodA Method A: Acid Chloride (SOCl2 / Heat) SM1->MethodA MethodB Method B: HATU / DIPEA (Mild Conditions) SM1->MethodB SM2 2-(1-cyclohexenyl)ethylamine SM2->MethodA SM2->MethodB Product Target Amide (Intact Cyclohexene) MethodA->Product Low Yield Impurity Impurity: Isomerized Alkene (Acid Catalyzed Migration) MethodA->Impurity High Risk (H+) MethodB->Product High Yield (>85%)

Caption: Comparative synthetic routes. Method B (HATU) minimizes acid-catalyzed isomerization risks inherent in Method A.[1]

Module 2: Purification & Isolation

Q: The product formed a viscous oil instead of a solid. How do I crystallize it?

Diagnosis: "Oiling Out" due to the flexible ethyl linker and lipophilic cyclohexene ring. Amides with flexible alkyl linkers often resist crystal lattice formation, trapping solvent and impurities.

The Protocol:

  • Solvent Swap: Do not use Methanol or Ethanol for initial crystallization; the solubility is too high.

  • The "Cloud Point" Method:

    • Dissolve the oil in a minimum amount of Ethyl Acetate (warm).

    • Dropwise add n-Pentane or n-Hexane until the solution turns slightly cloudy.[1]

    • Store at -20°C overnight.

  • Seeding: If you have any solid from a previous batch (even impure), add a speck as a seed crystal. This is the single most effective way to induce solidification in this class of compounds [4].

Q: My HPLC shows peak tailing. Is the column failing?

Diagnosis: Amide-Silanol Interaction.[1] The amide nitrogen can interact with free silanol groups on silica columns, causing tailing. The Fix:

  • Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) or 0.1% Trifluoroacetic acid (TFA) to your HPLC mobile phase.

  • Note: For preparative silica chromatography, pre-wash the silica gel with 1% TEA in Hexane to deactivate acidic sites before loading your compound.

Module 3: Stability & Storage

Q: The compound turned yellow after 2 weeks on the bench. Is it still good?

Diagnosis: Allylic Oxidation.[1] The position adjacent to the double bond (the allylic carbon) is prone to oxidation by atmospheric oxygen, forming hydroperoxides or enones.

Stability Data Table:

ConditionStability DurationObservationRecommendation
Solid, RT, Air < 2 WeeksYellowing, surface gumAvoid
Solid, 4°C, Dark 3-6 MonthsStableStandard Storage
Solid, -20°C, Argon > 1 YearNo ChangeLong-term Bank
Solution (DMSO) 24 HoursPotential precipitationPrepare fresh

Action: If yellowing occurs, repurify via a short silica plug eluting with Hexane:EtOAc (3:1) . The oxidation products are much more polar and will stick to the silica.

Module 4: Biological Assay Preparation

Q: The compound precipitates when added to cell culture media.

Diagnosis: Poor Aqueous Solubility. The lipophilic cyclohexene and methoxy-benzene groups make this compound sparingly soluble in water (< 10 µM).[1]

The Solubilization Protocol:

  • Stock Preparation: Dissolve in 100% DMSO to a concentration of 10 mM .

  • Intermediate Dilution: Do not pipette directly from 100% DMSO into media.

    • Step A: Dilute 10 mM stock 1:10 into PBS (creates 1 mM suspension/solution).

    • Step B: Add this intermediate to the culture well.

  • Carrier: If precipitation persists, use 0.5% Methyl-β-cyclodextrin in the media to encapsulate the hydrophobic regions [5].[1]

Diagram 2: Assay Solubilization Workflow

Solubilization Solid Solid Compound DMSO 100% DMSO Stock (10 mM - Clear) Solid->DMSO Direct Direct Addition to Media (Risk: Shock Precipitation) DMSO->Direct Stepwise Stepwise Dilution (PBS or Cyclodextrin) DMSO->Stepwise Assay Stable Assay Condition Direct->Assay Precipitates Stepwise->Assay Soluble

Caption: Stepwise dilution prevents "shock precipitation" common with lipophilic amides.

References

  • HepatoChem. (n.d.).[1] Amide coupling reaction in medicinal chemistry: Coupling reagents. Retrieved from [Link]

  • ResearchGate. (2020).[1] Techniques for amide purification and crystallization. Retrieved from [Link]

  • Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

Sources

Optimization

identifying and minimizing off-target effects of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide

Answering the user's request.## Technical Support Center: N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide A Guide to Identifying and Minimizing Off-Target Effects Welcome to the technical support center for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide

A Guide to Identifying and Minimizing Off-Target Effects

Welcome to the technical support center for researchers working with N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide. This guide is designed to provide you, our fellow scientists and drug development professionals, with the foundational knowledge and practical tools to anticipate, identify, and mitigate potential off-target effects of this and other novel small molecules. As a Senior Application Scientist, my goal is to provide a framework that is not just a series of steps, but a logical, self-validating system to ensure the integrity of your research.

Given that N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide is a specific chemical entity, it's important to note that comprehensive public data on its specific biological activities may be limited. Therefore, this guide is built upon established principles and state-of-the-art methodologies for small molecule characterization, providing a robust strategy applicable to any novel compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with a new small molecule inhibitor.

Q1: What are "off-target" effects and why are they a critical concern?

Q2: I'm just starting my experiments. What are the early warning signs of off-target effects?

A2: Several indicators may suggest the presence of off-target effects:

  • Mismatch with Genetic Validation: The phenotype observed with your compound is not replicated when the primary target's expression is knocked down or knocked out using genetic tools like CRISPR or siRNA.[3][4]

  • Unusual Dose-Response Curve: The dose-response curve may be unusually steep, shallow, or biphasic, suggesting multiple underlying mechanisms. A significant separation between the concentration needed for target engagement and the concentration causing the cellular phenotype is also a red flag.

  • Effects at High Concentrations: The observed effect only occurs at high concentrations, far exceeding the compound's binding affinity (e.g., Ki or IC50) for its primary target. This suggests that at lower, more specific concentrations, the effect is absent.

  • Inconsistencies Across Analogs: A structurally related but inactive analog of your compound still produces the same cellular effect. This points to a mechanism independent of interaction with the primary target.

  • Unexplained Cytotoxicity: You observe high levels of cell death at concentrations required for the desired phenotypic effect, which cannot be explained by the known function of the primary target.

Q3: How can I proactively minimize off-target effects during my experimental design?

A3: Proactive measures are key to generating clean, interpretable data:

  • Use the Lowest Effective Concentration: Always perform a thorough dose-response analysis to identify the lowest concentration of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide that produces the desired effect. Working within this optimal window minimizes the risk of engaging lower-affinity off-targets.

  • Include Proper Controls: Alongside a vehicle control, always include a negative control (a structurally similar but inactive analog) and a positive control (a different, well-characterized inhibitor of the same target, if available).

  • Orthogonal Validation: Do not rely on a single assay. Validate your findings using different experimental systems or readouts to ensure the observed effect is consistently linked to the on-target activity.[5]

  • Early Computational Profiling: Before extensive wet-lab experiments, use in silico tools to predict potential off-target interactions.[6] This can provide an early warning of potential liabilities, such as interactions with common toxicophores or promiscuous target families like kinases.

Part 2: Troubleshooting Guide: A Stepwise Approach to Investigating Off-Target Effects

You've observed an unexpected phenotype or high cytotoxicity with N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide. This guide provides a systematic workflow to diagnose and address the issue.

Off_Target_Workflow A Initial Observation: Unexpected Phenotype or High Cytotoxicity B Step 1: Initial Validation - Dose-Response Analysis - Test with Inactive Analog A->B C Step 2: Genetic Validation - CRISPR/Cas9 Knockout - siRNA/shRNA Knockdown B->C Effect persists at low conc. & inactive analog has no effect D Step 3: Direct Target Engagement - Cellular Thermal Shift Assay (CETSA) - Other binding assays (e.g., SPR) C->D Phenotype is replicated by genetic perturbation G Conclusion: Phenotype is likely OFF-TARGET C->G Phenotype NOT replicated by genetic perturbation E Step 4: Proteome-Wide Screening - Chemical Proteomics (e.g., ABPP) - Kinome Scanning / Safety Panels D->E Target engagement confirmed, but phenotype mismatch persists F Conclusion: Phenotype is likely ON-TARGET D->F Target engagement correlates with phenotype D->G No direct target engagement at relevant concentrations E->G Specific off-target(s) identified & validated

Caption: Experimental workflow for identifying and minimizing off-target effects.
Step 1: Initial Validation & Dose-Response Analysis

Causality: The first principle is to determine if the observed effect is dose-dependent and specific. Off-target interactions often require higher concentrations than on-target activity.

  • Action: Perform a comprehensive dose-response curve (e.g., 10-point, half-log dilutions) for N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide.

  • Interpretation:

    • High EC50/IC50: If the concentration required to produce the phenotype is significantly higher (>10-fold) than the biochemical potency (Ki), suspect off-target effects.

    • Inactive Analog Control: Test a structurally similar molecule that you have confirmed lacks activity against the primary target. If this "dead" analog reproduces the phenotype, the effect is almost certainly off-target.

Step 2: Genetic Validation

Causality: This is the gold standard for linking a phenotype to a specific protein. If modulating the target protein genetically does not replicate the compound's effect, the compound is likely acting through a different pathway.[4]

  • Action: Use CRISPR/Cas9 to knock out the gene of the intended target or siRNA/shRNA to knock it down in your cell model.

  • Interpretation:

    • Phenocopy: If the genetic perturbation replicates the phenotype observed with the compound, it provides strong evidence for on-target action.

    • No Phenocopy: If the phenotype is absent after genetic perturbation, it strongly suggests the compound is acting via an off-target mechanism.

Step 3: Confirming Direct Target Engagement in Cells

Causality: Before searching for unknown off-targets, you must confirm that your compound actually binds its intended target in a physiological context. Cellular complexity can prevent a compound from reaching or binding its target.

  • Action: Perform a target engagement assay. The Cellular Thermal Shift Assay (CETSA) is an excellent choice as it measures the thermal stabilization of a protein upon ligand binding in intact cells or lysates, requiring no modification of the compound.[7][8]

  • Interpretation:

    • Thermal Shift Observed: A concentration-dependent increase in the target protein's melting temperature confirms that your compound is engaging the target in the cellular environment.

    • No Thermal Shift: If no shift is observed at concentrations that produce the phenotype, it indicates the compound may not be binding the intended target in cells, and the phenotype is off-target.

Step 4: Broad-Spectrum Off-Target Identification

Causality: If evidence points to an off-target effect, the next logical step is to identify the unintended interacting partner(s). This is achieved through unbiased, proteome-wide screening methods.

  • Action: Employ one or more of the following platform technologies. The choice depends on the nature of your compound and available resources.

Method Principle Advantages Limitations
Kinome Scanning Measures binding affinity or enzymatic inhibition against a large panel of recombinant kinases.[9][10][11]High-throughput, quantitative (Ki or % inhibition), excellent for kinase inhibitors.[10][12]Limited to the kinase family; doesn't assess non-kinase off-targets.
Chemical Proteomics Uses a modified version of the compound (a "probe") to pull down binding partners from cell lysates for identification by mass spectrometry.[13][14][15]Unbiased, proteome-wide discovery of direct binding partners in a relevant biological matrix.[14][16]Requires chemical synthesis of a probe, which may alter compound activity; can be technically complex.[14]
Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry (MS) Measures thermal stabilization changes across the entire proteome upon compound treatment.[7]Unbiased, label-free (no compound modification needed), identifies both direct and indirect targets.[7]Can be resource-intensive; may not detect targets with low expression or no thermal stability change.[13]
Safety Pharmacology Panels Screens the compound against a panel of targets known to be associated with adverse drug reactions (e.g., GPCRs, ion channels, transporters).[2]Uses established assays to flag common safety liabilities early.[2]Limited to the targets included in the panel; not a discovery tool.
  • Interpretation: These screens will generate a list of potential off-target "hits." These hits must then be validated individually using biochemical and cellular assays to confirm they are responsible for the observed phenotype.

Part 3: Key Experimental Protocols

Here are condensed, foundational protocols for two of the key assays mentioned above.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide with its target protein within a cellular environment.[8]

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat intact cells with the desired concentration of the test compound or a vehicle control for a set period (e.g., 1 hour) at 37°C.[8]

  • Harvest and Lysis: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells (e.g., via freeze-thaw cycles).

  • Heating: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[8]

  • Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[8]

  • Protein Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting or another specific protein detection method.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble target protein against the temperature to generate melting curves. A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and target engagement.

Protocol 2: In Vitro Kinase Selectivity Assay (Luminescence-Based)

Objective: To determine the IC50 value of an inhibitor against a panel of kinases to assess its selectivity, a common practice for identifying off-targets.

Methodology:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide in DMSO.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate peptide, and ATP at its Km concentration in an appropriate assay buffer.[8]

  • Compound Addition: Add the diluted test compound or a vehicle control (DMSO) to the wells. Allow the reaction to incubate at room temperature for a specified time (e.g., 60 minutes).[8]

  • Detection: Add a detection reagent that measures the amount of ADP produced, which is inversely proportional to kinase inhibition. For example, the ADP-Glo™ Kinase Assay uses a luciferase-based system to quantify ADP. Incubate as per the manufacturer's instructions.[11]

  • Data Analysis: Read the luminescence on a plate reader. Plot the kinase activity (luminescence signal) against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. Comparing IC50 values across a panel of kinases reveals the compound's selectivity profile.

Part 4: Advanced Strategies & Final Recommendations

Computational Approaches for Proactive Minimization

Modern drug discovery leverages computational tools to predict off-target liabilities before a compound is even synthesized.[17] These in silico methods use machine learning algorithms and large databases of known drug-target interactions to forecast a compound's potential binding profile based on its chemical structure.[18][19] One such integrated computational process is the Off-Target Safety Assessment (OTSA), which uses both 2D and 3D methods to predict a list of potential off-target interactions.[6] These computational tools can help prioritize experimental validation and guide the design of more selective inhibitors.[3]

Workflow for Computational Off-Target Prediction

Computational_Workflow A Input: 2D/3D Structure of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide B Similarity Searching (e.g., Tanimoto) A->B C Machine Learning Models (QSAR, Deep Learning) A->C D Pharmacophore Modeling & Molecular Docking A->D E Consolidated Hit List of Potential Off-Targets B->E C->E D->E F Prioritization & Experimental Validation (e.g., Binding Assays) E->F

Caption: A generalized workflow for in silico off-target prediction.

References

  • Huang, X. et al. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
  • Celtarys Research. (2025). Biochemical assays in drug discovery and development.
  • Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity.
  • CD Genomics. (n.d.). Comprehensive Analysis of CRISPR Off-Target Effects.
  • Creative Animodel. (2025). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • Liston, D. R. et al. (n.d.). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. PMC.
  • Pinpoint Science. (2026). Deep learning predicts CRISPR off-target effects.
  • American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development.
  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology.
  • Pharmaron. (n.d.). Kinase Panel Profiling.
  • Chen, X. et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service.
  • IDS/Preclinical Safety, Sanofi et al. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • DiscoverX. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services.
  • Wang, H. et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. ACS Chemical Biology.
  • AZoLifeSciences. (2026). Proteomics Approaches to Overcome Undruggable Targets in Disease.
  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay.
  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service.
  • BenchChem. (2025). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
  • Patsnap. (2025). How can off-target effects of drugs be minimised?
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • Creative Biogene. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification.

Sources

Troubleshooting

N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide degradation products

Here is the technical support guide for N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide . Topic: N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide Document ID: TS-DEG-2026-04 Role: Senior Application Scientist[1][2] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide .

Topic: N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide Document ID: TS-DEG-2026-04 Role: Senior Application Scientist[1][2]

Executive Summary & Molecule Vulnerability Assessment

Welcome to the technical guide for the stability profiling of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide . As a researcher, you are likely utilizing this compound as a reference standard, a synthetic intermediate (possibly for sulfonylurea or meglitinide analogs), or a specific impurity marker.

This molecule possesses three distinct pharmacophores with varying susceptibilities to degradation. Understanding these "soft spots" is critical for interpreting your LC-MS data.

Functional GroupVulnerabilityPrimary Degradation PathwayMass Shift (

)
Cyclohexene Ring High Oxidative Epoxidation & Allylic Oxidation+16 Da, +32 Da
Amide Linker Medium Hydrolytic Cleavage (Acid/Base)Loss of 135 Da (Anisoyl)
Methoxy Group Low O-Demethylation (Metabolic/Extreme Acid)-14 Da

Module A: Oxidative Degradation (The Cyclohexene Risk)

The 1-cyclohexenyl moiety is the most reactive portion of this molecule. Unlike the stable benzene ring, the cyclohexene double bond is electron-rich and prone to radical autoxidation and electrophilic attack by peroxides.

Mechanism of Action

Under oxidative stress (e.g., 0.1% - 3%


 or exposure to air/light), the double bond undergoes Prilezhaev epoxidation .
  • Epoxidation: The oxygen atom inserts across the double bond, forming a cyclohexane epoxide.[2]

  • Ring Opening (Secondary): In the presence of moisture or acid, the epoxide ring opens to form a trans-diol (anti-addition).

Troubleshooting Guide: Oxidation

Q: I see a new peak at RRT 0.92 with a mass shift of +16 Da. Is this an N-oxide?

A: It is statistically more likely to be the epoxide of the cyclohexene ring. [1] * Reasoning: While amides can form N-oxides under extreme conditions, the alkene is kinetically more accessible for oxidation.

  • Verification: Perform MS/MS. If the fragmentation pattern retains the 4-methoxybenzoyl fragment (

    
     ~135) but shows a shift in the alkyl amine fragment, the oxidation is on the cyclohexyl ring.
    

Q: My sample shows a +34 Da shift. What is this?

A: This is likely the vicinal diol (dihydroxylation product).

  • Pathway: Epoxide (+16) +

    
     (+18) 
    
    
    
    Diol (+34).
  • Cause: This indicates your oxidative stress condition also contained water or acidic protons that catalyzed the ring opening of the initial epoxide.

Module B: Hydrolytic Degradation (The Amide Linker)

The amide bond connecting the 4-methoxybenzoyl group to the ethyl-cyclohexenyl chain is susceptible to hydrolysis, particularly under strongly acidic or basic conditions (e.g., 0.1 N HCl or NaOH).

Mechanism of Action

Hydrolysis cleaves the molecule into two distinct precursors:[3]

  • 4-Methoxybenzoic Acid (Anisic Acid): The acidic fragment.[1][2]

  • 2-(1-Cyclohexenyl)ethylamine: The amine fragment.[1][2][4][5]

Troubleshooting Guide: Hydrolysis

Q: I am seeing a peak that matches the retention time of Anisic Acid. How do I confirm it?

A: Check for the characteristic UV spectrum of the anisoyl chromophore (approx.


 256 nm).
  • Mass Spec: Look for

    
     153 (Positive mode: 
    
    
    
    ) or
    
    
    151 (Negative mode).
  • Logic: If the parent peak decreases and this peak increases stoichiometrically, it is the hydrolysis product.

Q: Why is the hydrolysis rate slower than expected in base?

A: The electron-donating methoxy group on the benzene ring reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by hydroxide ions compared to a non-substituted benzamide [1].

Visualizing the Degradation Pathways[6][7][8]

The following diagram maps the logical flow of degradation based on stress conditions. Use this to triage your unknown peaks.

DegradationPathways Parent Parent Molecule MW: 259.35 Epoxide Degradant A (Epoxide) (+16 Da) Cyclohexene Oxide deriv. Parent->Epoxide Oxidation (H2O2 / Peroxides) AcidProd Degradant C 4-Methoxybenzoic Acid (m/z ~153) Parent->AcidProd Acid/Base Hydrolysis AmineProd Degradant D 2-(1-Cyclohexenyl)ethylamine (Detected if derivatized) Parent->AmineProd Acid/Base Hydrolysis Diol Degradant B (Diol) (+34 Da) Ring Opening Epoxide->Diol Hydrolysis (Acidic Moisture)

Figure 1: Primary degradation pathways for N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide.[1][2] Red nodes indicate oxidative risks; Green nodes indicate hydrolytic cleavage.[1][2]

Experimental Protocol: Forced Degradation Setup

To validate these pathways in your specific matrix, follow this standardized stress testing protocol.

Materials
  • API Stock: 1 mg/mL in Acetonitrile/Water (50:50).

  • Oxidant: 3% Hydrogen Peroxide (

    
    ).[2][6][7]
    
  • Acid: 0.1 N Hydrochloric Acid (HCl).[2][8]

  • Base: 0.1 N Sodium Hydroxide (NaOH).[2]

Workflow Table
Stress TypeConditionTarget DegradationNotes
Acid Hydrolysis 1 mL Stock + 1 mL 0.1 N HCl. Heat at 60°C for 4 hrs.5-20%Neutralize with NaOH before LC injection. Watch for Anisic Acid.[1][2]
Base Hydrolysis 1 mL Stock + 1 mL 0.1 N NaOH. Heat at 60°C for 2 hrs.5-20%Faster than acid due to base catalysis.[1][2] Neutralize with HCl.
Oxidation 1 mL Stock + 1 mL 3%

.[1][2] RT for 2-6 hrs.
10-15%Critical: Protect from light.[1] Alkene is highly sensitive.[1][2]
Photostability Expose solid/solution to 1.2M lux hours.[2][8]VariableCheck for cis-trans isomerization or radical polymerization.[1][2]

References

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.[1][2] (Standard reference for oxidative and hydrolytic mechanisms).[2]

  • Blessy, M., et al. (2014).[2] Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

  • Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Reference for Prilezhaev epoxidation mechanisms).

  • ICH Guidelines. (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).

Sources

Optimization

Technical Support Center: N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide Bioassays

Welcome to the technical support center for bioassays involving N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioassays involving N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and avoid common artifacts. Our goal is to ensure the scientific integrity and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and use of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide in bioassays.

Q1: What are the primary known targets or mechanisms of action for N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide?

While the complete biological profile of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide and its analogs is a subject of ongoing research, compounds with similar structural motifs have been investigated for their potential to modulate various biological targets. For instance, related cyclohexene and benzamide structures have been explored in the context of G-protein coupled receptors (GPCRs) and enzyme inhibition. The specific activity is highly dependent on the complete chemical structure.

It is crucial to validate the intended biological target in your specific assay system. Without a clearly defined and validated target, interpreting bioassay results can be challenging.[1]

Q2: What is the recommended solvent and storage condition for N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide?

For initial stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent. A study on a structurally related compound, 2-Methoxy-methyl-p-phenylenediamine, indicated stability in DMSO for up to 7 days with recoveries between 94.7% and 98.8%.[2] However, it is imperative to determine the optimal solvent and concentration for your specific assay to avoid solubility issues and solvent-induced artifacts.

Storage Recommendations:

Condition Recommendation Rationale
Solid Compound Store at -20°C, desiccated and protected from light. To prevent degradation from moisture, light, and temperature fluctuations.

| Stock Solution (in DMSO) | Aliquot and store at -80°C. Minimize freeze-thaw cycles. | Aliquoting prevents contamination and degradation of the entire stock. -80°C storage prolongs stability. |

Q3: What are potential off-target effects I should be aware of?

Given its chemical structure, N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide could potentially interact with various biological molecules. It is essential to perform counter-screens to assess the specificity of your compound.[3] Potential off-target effects could include non-specific binding to other receptors or enzymes, or interference with the assay technology itself. For example, compounds can exhibit autofluorescence or quench the signal in fluorescence-based assays.[3]

II. Troubleshooting Guide: Common Artifacts and Solutions

This guide provides a systematic approach to identifying and resolving common artifacts encountered in bioassays with N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide.

Issue 1: High Variability and Poor Reproducibility in Assay Results

High variability between replicate wells or experiments is a common challenge that can obscure true biological effects.[4]

Potential Causes & Troubleshooting Steps:
  • Compound Instability:

    • Verify Stock Solution Integrity: Prepare fresh stock solutions and compare their performance to older stocks.

    • Assess Stability in Assay Buffer: Incubate the compound in your assay buffer for the duration of the experiment and then analyze its integrity by HPLC or LC-MS.

  • Cell Health and Density:

    • Monitor Cell Viability: Always include a cytotoxicity assay to ensure the observed effects are not due to cell death.

    • Optimize Cell Seeding Density: Ensure a uniform cell monolayer. Over-confluent or under-confluent cells can respond differently to treatment.

  • Assay Conditions:

    • Systematic Optimization: Fine-tune parameters such as incubation times, temperatures, and reagent concentrations to improve the signal-to-noise ratio.[5]

    • Control for Edge Effects: In plate-based assays, wells on the edge of the plate can be prone to evaporation. Consider not using the outer wells for experimental data or ensure proper plate sealing.

Issue 2: Dose-Response Curve Anomalies

The shape of the dose-response curve can provide important clues about the compound's behavior in the assay.[3]

Potential Causes & Troubleshooting Steps:
  • Steep or "U" or Bell-Shaped Curves:

    • Toxicity at High Concentrations: Correlate the dose-response curve with a cytotoxicity assay. A steep drop-off in signal at higher concentrations often indicates toxicity.

    • Compound Aggregation: At high concentrations, compounds can form aggregates that may produce non-specific signals or inhibit the target through a non-pharmacological mechanism. Use dynamic light scattering (DLS) or a detergent like Triton X-100 to assess and mitigate aggregation.

  • Shallow or Incomplete Curves:

    • Limited Potency: The compound may have low affinity for the target.

    • Solubility Issues: The compound may be precipitating out of solution at higher concentrations. Visually inspect the wells for precipitate and consider using a different solvent or a lower concentration range.[4]

Issue 3: Suspected Assay Interference

Assay interference can lead to false-positive or false-negative results that are not due to a direct interaction with the intended biological target.[3]

Potential Causes & Troubleshooting Steps:
  • Fluorescence Interference:

    • Run a Blank Plate: Measure the intrinsic fluorescence of the compound at various concentrations in the assay buffer without cells or other reagents.

    • Use an Orthogonal Assay: Confirm your findings with a different assay platform that uses an alternative detection method (e.g., luminescence instead of fluorescence).[6]

  • Enzyme Inhibition/Activation:

    • Counter-Screen Against Reporter Enzymes: If your assay uses a reporter enzyme (e.g., luciferase, beta-galactosidase), test the compound directly against the purified enzyme to rule out direct inhibition or activation.

Experimental Workflow for Troubleshooting

The following diagram illustrates a systematic workflow for troubleshooting common bioassay artifacts.

Troubleshooting_Workflow cluster_Initial_Observation Initial Observation cluster_Investigation Investigation Phase cluster_Analysis Analysis & Confirmation cluster_Resolution Resolution A Inconsistent Results or Anomalous Dose-Response B Check Compound Integrity (Fresh Stock, HPLC/LC-MS) A->B Investigate C Assess Cell Health (Viability Assay, Morphology) A->C Investigate D Evaluate Assay Conditions (Controls, Z-factor) A->D Investigate E Investigate Compound Properties (Solubility, Aggregation - DLS) A->E Investigate F Rule out Assay Interference (Blank Plate, Counter-Screen) B->F C->D H Refine Protocol or Confirm True Biological Hit D->H E->F G Perform Orthogonal Assay (Different Technology) F->G Confirm G->H Validate

Caption: A systematic workflow for troubleshooting bioassay artifacts.

III. Advanced Protocols

To ensure the highest level of scientific rigor, consider implementing the following advanced protocols.

Protocol 1: Orthogonal Assay Confirmation

To validate a "hit" from a primary screen, it is essential to use an orthogonal assay that measures the same biological endpoint but with a different technology.[6]

Example Workflow:

  • Primary Assay: A fluorescence-based assay measuring downstream second messenger production (e.g., cAMP or calcium).

  • Orthogonal Assay: A label-free dynamic mass redistribution (DMR) assay that provides an integrated readout of the cellular response to receptor activation.[6]

  • Data Comparison: A true positive hit should show a consistent dose-response relationship in both assays. A compound that is active in the primary assay but not the orthogonal assay is likely an artifact of the primary assay's technology.

Protocol 2: Counter-Screening for Specificity

A counter-screen is designed to identify and eliminate compounds that produce false-positive results due to non-specific activity or assay interference.[3]

Step-by-Step Protocol:

  • Select Counter-Targets: Choose receptors or enzymes that are structurally related to your primary target but should not be modulated by a specific compound.

  • Develop a Counter-Assay: Use the same assay format as your primary screen but with the counter-target.

  • Test Your Compound: Run your compound through the counter-assay at the same concentrations used in the primary screen.

  • Analyze Results: A compound that is active against both the primary target and the counter-target may have a non-specific mechanism of action and should be flagged for further investigation or deprioritized.

Signaling Pathway Considerations for GPCRs

If N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide is being investigated as a GPCR ligand, it is important to consider the complexity of GPCR signaling. GPCRs can activate multiple downstream pathways, and a ligand may show bias towards one pathway over another.[7]

GPCR_Signaling cluster_G_Protein G-Protein Dependent cluster_Arrestin β-Arrestin Dependent Ligand Ligand (e.g., N-[2-(1-cyclohexen-1-yl)ethyl]- 4-methoxybenzamide) GPCR GPCR Ligand->GPCR G_Protein G-Protein Activation GPCR->G_Protein Arrestin β-Arrestin Recruitment GPCR->Arrestin Second_Messenger Second Messenger (cAMP, Ca2+) G_Protein->Second_Messenger MAPK MAPK Pathway Arrestin->MAPK

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Activity of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide as a Novel Cannabinoid Receptor 2 Agonist

For Researchers, Scientists, and Drug Development Professionals This document is structured to provide not just protocols, but the scientific rationale behind the experimental design. We will compare the Test Compound's...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document is structured to provide not just protocols, but the scientific rationale behind the experimental design. We will compare the Test Compound's performance against well-characterized pharmacological tools: the potent and selective CB2R agonist JWH-133 as a positive agonist control, and the selective CB2R antagonist/inverse agonist AM-630 for mechanistic validation.[1][2]

Part 1: Foundational Hypothesis and Validation Strategy

The core hypothesis of this guide is that the Test Compound is a selective CB2 receptor agonist. The validation strategy is designed as a funnel, moving from broad interaction at the receptor level to specific functional consequences in a cellular context.

This process involves three key stages:

  • Receptor Binding Affinity & Selectivity: Does the compound bind to CB1 and CB2 receptors? What is its preference?

  • Functional Activity & Potency: Does binding lead to receptor activation? How potent is this activation?

  • Mechanism of Action & Cellular Impact: Is the observed activity definitively mediated by CB2R? Does it produce a physiologically relevant anti-inflammatory response?

The following diagram illustrates the proposed experimental workflow.

G Experimental Validation Workflow cluster_0 Phase 1: Binding Characterization cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: Cellular & Mechanistic Confirmation Binding_Hypothesis Hypothesis: Test Compound binds to CB1/CB2 Receptors Binding_Assay Competitive Radioligand Binding Assay Binding_Hypothesis->Binding_Assay Binding_Result Determine Ki for CB1 & CB2 Calculate Selectivity Index Binding_Assay->Binding_Result Functional_Hypothesis Hypothesis: Test Compound activates Gi-coupled CB2R Binding_Result->Functional_Hypothesis If Selective Binding Confirmed Functional_Assay cAMP Inhibition Assay or [35S]GTPγS Binding Functional_Hypothesis->Functional_Assay Functional_Result Determine EC50 & Emax Confirm Agonist Activity Functional_Assay->Functional_Result Cellular_Hypothesis Hypothesis: Test Compound exerts CB2R-dependent anti-inflammatory effects Functional_Result->Cellular_Hypothesis If Agonism Confirmed Antagonist_Assay Antagonist Challenge Assay (with AM-630) Cellular_Hypothesis->Antagonist_Assay Cytokine_Assay LPS-stimulated TNF-α Release Assay Cellular_Hypothesis->Cytokine_Assay Cellular_Result Confirm Mechanism of Action Quantify Biological Response Antagonist_Assay->Cellular_Result Cytokine_Assay->Cellular_Result

Caption: A flowchart of the experimental strategy for validating the Test Compound.

Part 2: Receptor Binding Affinity and Selectivity

The initial and most critical step is to determine if the Test Compound physically interacts with cannabinoid receptors and to quantify its binding affinity (Ki) and selectivity. A competitive radioligand binding assay is the gold standard for this purpose.[3][4]

Objective: To determine the binding affinity (Ki) of the Test Compound for human CB1 and CB2 receptors and compare it to the selective agonist JWH-133.

Principle: This assay measures the ability of a non-radiolabeled test compound to displace a known radioligand (e.g., [3H]CP-55,940) from the receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the Ki.

Comparative Binding Data

The following table presents hypothetical, yet realistic, data that would be generated from this assay.

CompoundCB1 Ki (nM)CB2 Ki (nM)Selectivity Index (CB1 Ki / CB2 Ki)
Test Compound 7504.2~179x
JWH-133 (Control) 6773.4~200x[1][5]
AM-630 (Control) >5,00031.2>160x (Antagonist)

Interpretation: This data would strongly suggest that the Test Compound is a potent CB2R ligand with approximately 179-fold selectivity over CB1R, a profile remarkably similar to the well-characterized selective agonist JWH-133.

Part 3: Functional Activity and Potency

Demonstrating binding is not sufficient; a compound's functional effect—whether it activates (agonist), blocks (antagonist), or deactivates (inverse agonist) the receptor—must be determined. CB2R is a Gi/o-coupled G-protein coupled receptor (GPCR). Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][6]

G CB2R Gi-Coupled Signaling Pathway CB2R CB2 Receptor Gi Gi Protein (αβγ subunits) CB2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts Agonist CB2 Agonist (e.g., Test Compound) Agonist->CB2R binds ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA activates PKA_active Protein Kinase A (Active) Response Cellular Response (e.g., ↓ Inflammation) PKA_active->Response

Caption: Canonical signaling pathway for a Gi-coupled CB2 receptor.

Objective: To measure the potency (EC50) and efficacy (Emax) of the Test Compound in activating CB2R.

Method 1: cAMP Inhibition Assay This functional assay directly measures the downstream consequence of Gi-coupled receptor activation.[6] Cells expressing CB2R are stimulated with forskolin (an adenylyl cyclase activator) to raise basal cAMP levels. The ability of the agonist to reduce these cAMP levels is then quantified.

Method 2: [35S]GTPγS Binding Assay This assay provides a more proximal measure of G-protein activation.[7][8][9] In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates upon receptor activation and can be measured by scintillation counting.

Comparative Functional Data (cAMP Assay)
CompoundPotency (EC50, nM)Efficacy (% Inhibition of Forskolin-Stimulated cAMP, Emax)
Test Compound 8.595%
JWH-133 (Control) 5.298%

Interpretation: These results would confirm that the Test Compound is a full agonist at the CB2R, with a potency (EC50) in the single-digit nanomolar range, comparable to the positive control JWH-133.

Part 4: Mechanism of Action and Cellular Impact

The final phase of validation is to prove that the observed functional activity is specifically mediated by the CB2 receptor and to demonstrate a relevant biological effect in a cellular model of inflammation.

Antagonist Challenge Assay

Objective: To confirm that the agonist activity of the Test Compound is mediated specifically through the CB2R.

Principle: The functional assay (e.g., cAMP inhibition) is repeated, but the cells are pre-incubated with a selective CB2R antagonist, AM-630, before the addition of the Test Compound. If the Test Compound's activity is blocked or significantly shifted, it confirms action via the CB2R.

G Logical Relationship of Agonist and Antagonist Test_Cmpd Test Compound (Agonist) CB2R CB2 Receptor Test_Cmpd->CB2R Binds & Activates AM630 AM-630 (Antagonist) AM630->CB2R Binds & Blocks Activation Receptor Activation CB2R->Activation

Caption: Interaction between an agonist and antagonist at the CB2 receptor.

Anti-Inflammatory Cellular Assay

Objective: To determine if the Test Compound can inhibit the release of pro-inflammatory cytokines from immune cells, a key physiological role of CB2R activation.[10][11][12]

Principle: Immune cells (e.g., peripheral blood mononuclear cells or microglia) are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, which induces the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α).[10] The assay measures the ability of the Test Compound to suppress this TNF-α release.

Comparative Cellular Data (TNF-α Inhibition)
ConditionTNF-α Release (pg/mL)% Inhibition
Vehicle Control150-
LPS (100 ng/mL)25000%
LPS + Test Compound (100 nM)80072%
LPS + JWH-133 (100 nM)75074%
LPS + Test Compound + AM-630 24502%

Interpretation: This data demonstrates that the Test Compound produces a potent anti-inflammatory effect, significantly reducing LPS-induced TNF-α release. This effect is comparable to the established CB2R agonist JWH-133 and, crucially, is reversed by the CB2R-selective antagonist AM-630. This confirms that the anti-inflammatory action is mediated specifically through the CB2 receptor.

Conclusion

The comprehensive experimental cascade outlined in this guide provides a robust framework for validating N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide as a potent and selective CB2 receptor agonist. The combination of binding, functional, and cellular assays, benchmarked against established comparators, ensures a high degree of scientific confidence in the final characterization. The hypothetical data presented herein illustrates a successful validation, positioning the Test Compound as a promising candidate for further investigation as a non-psychoactive therapeutic agent for inflammatory conditions.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay
  • Source: Adapted from methodologies described by BenchChem and Bio-protocol.[3][4]

  • Materials: Cell membranes from HEK293 cells expressing human CB1 or CB2 receptors, [3H]CP-55,940 (radioligand), Test Compound, JWH-133, AM-630, Binding Buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4), Wash Buffer (50 mM Tris-HCl, 1% BSA), 96-well plates, glass fiber filters, cell harvester, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the Test Compound and control compounds in Binding Buffer.

    • In a 96-well plate, add 50 µL of Binding Buffer, 50 µL of radioligand ([3H]CP-55,940 at a final concentration of ~0.5 nM), and 50 µL of the test compound dilution.

    • Define non-specific binding (NSB) wells containing a high concentration (10 µM) of unlabeled CP-55,940. Define total binding (TB) wells containing only buffer instead of a test compound.

    • Initiate the reaction by adding 50 µL of cell membrane suspension (10-20 µg protein/well) to all wells.

    • Incubate the plate at 30°C for 90 minutes with gentle agitation.[3]

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Wash Buffer.

    • Transfer filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: HTRF-Based cAMP Inhibition Assay
  • Source: Based on principles from Cisbio HTRF and Promega GloSensor™ assays.[6][13]

  • Materials: CHO cells expressing human CB2 receptors, assay buffer, forskolin, Test Compound, JWH-133, AM-630, HTRF cAMP detection reagents (e.g., Eu3+-cryptate labeled anti-cAMP antibody and d2-labeled cAMP).

  • Procedure:

    • Seed cells in a 384-well plate and incubate overnight.

    • Prepare serial dilutions of the Test Compound and controls. For antagonist mode, prepare dilutions of AM-630.

    • Aspirate culture medium and add 5 µL of compound dilutions (or buffer) to the wells. For antagonist mode, pre-incubate with AM-630 for 15 minutes.

    • Add 5 µL of forskolin (at its EC80 concentration) mixed with the agonist (at its EC50 for antagonist mode, or varying concentrations for agonist mode).

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of d2-labeled cAMP followed by 5 µL of Eu3+-cryptate anti-cAMP antibody.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the ratio of emissions and convert to cAMP concentration using a standard curve. Plot the % inhibition of forskolin-stimulated cAMP against the log concentration of the agonist to determine EC50 and Emax.

Protocol 3: TNF-α Release Assay
  • Source: Adapted from protocols investigating cytokine release modulation by CB2 agonists.[10][14]

  • Materials: Human PBMCs or a microglial cell line (e.g., BV-2), RPMI-1640 media, LPS, Test Compound, JWH-133, AM-630, Human TNF-α ELISA kit.

  • Procedure:

    • Plate cells at an appropriate density (e.g., 1x10^6 cells/mL) and allow them to acclimate.

    • Pre-treat cells with the Test Compound, JWH-133, or vehicle for 1-2 hours. For antagonist experiments, pre-treat with AM-630 for 30 minutes before adding the Test Compound.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours. Include an unstimulated control group.

    • Centrifuge the plates and collect the supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the TNF-α concentration for each condition. Calculate the percentage inhibition of LPS-induced TNF-α release for each compound treatment relative to the LPS-only control.

References

  • JWH-133 - Wikipedia. Wikimedia Foundation. [Link]

  • GTPγS Binding Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist. Frontiers in Pharmacology. [Link]

  • Cannabinoid Receptor Type 2 Agonist JWH-133 Stimulates Antiviral Factors and Decreases Proviral, Inflammatory, and Neurotoxic Proteins in HIV-Infected Macrophage Secretome. MDPI. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]

  • Identification and biochemical analyses of selective CB2 agonists. National Institutes of Health (NIH). [Link]

  • cAMP Hunter™ eXpress GPCR Assay User Manual. Eurofins DiscoverX. [Link]

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Nature. [Link]

  • Cannabinoid Receptor Binding Assay. Bio-protocol. [Link]

  • PDSP - Functional Assays Protocols. UNC Chapel Hill. [Link]

  • Assay of CB1 Receptor Binding. ResearchGate. [Link]

  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent. [Link]

  • A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. MDPI. [Link]

  • GTPγS Binding Assay. Creative Bioarray. [Link]

  • AM630 behaves as a protean ligand at the human cannabinoid CB2 receptor. PubMed. [Link]

  • Enantiomeric Agonists of the Type 2 Cannabinoid Receptor Reduce Retinal Damage during Proliferative Vitreoretinopathy and Inhibit Hyperactive Microglia In Vitro. ACS Publications. [Link]

  • MULTISCREEN™ GPCR Calcium and Camp Assay Kits. Multispan, Inc. [Link]

  • GTP binding assay. Revvity. [Link]

  • Anti-Inflammatory Activity of a CB2 Selective Cannabinoid Receptor Agonist: Signaling and Cytokines Release in Blood Mononuclear Cells. MDPI. [Link]

  • AM-630 - Wikipedia. Wikimedia Foundation. [Link]

  • Effects of a CB2 Subtype Selective Agonist ABK5-1 on Cytokine Production in Microglia. Research Square. [Link]

  • The "CB2-selective" antagonist AM630 also antagonizes CB1.... ResearchGate. [Link]

  • Cannabinoid WIN-55212-2 mesylate inhibits tumor necrosis factor-α-induced expression of nitric oxide synthase in dorsal root ganglion neurons. Spandidos Publications. [Link]

  • CB2-receptor stimulation attenuates TNF-α-induced human endothelial cell activation, transendothelial migration of monocytes, and monocyte-endothelial adhesion. National Institutes of Health (NIH). [Link]

  • Recent Advances in Selective CB2 Agonists for the Tre
  • An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential. National Institutes of Health (NIH). [Link]

  • Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol. ACS Chemical Neuroscience. [Link]

  • Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. PubMed. [Link]

  • Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. PubMed. [Link]

  • Syntheses and Glycosidase Inhibitory Activities, and in Silico Docking Studies of Pericosine E Analogs Methoxy-Substituted at C6. MDPI. [Link]

  • MeSH Trace - Neuroprotective Agents. National Library of Medicine. [Link]

  • Investigation on Novel E/Z 2-Benzylideneindan-1-One-Based Photoswitches with AChE and MAO-B Dual Inhibitory Activity. University of Bari Aldo Moro. [Link]

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Comparative

N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide vs. Melatonin: Comparative Efficacy Guide

Executive Summary This technical guide provides a comparative analysis between N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide (hereafter referred to as NCE-Benz ), a synthetic non-indolic ligand, and Melatonin (5-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis between N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide (hereafter referred to as NCE-Benz ), a synthetic non-indolic ligand, and Melatonin (5-methoxy-N-acetyltryptamine), the endogenous standard for MT1/MT2 receptor modulation.

NCE-Benz represents a specific class of "bioisosteric" melatonin analogs where the planar, aromatic indole core is replaced by a non-aromatic cyclohexenyl moiety. This structural modification tests the necessity of


-

stacking interactions within the receptor binding pocket while maintaining the critical pharmacophore distance between the lipophilic core and the amide functionality.

Key Findings:

  • Affinity Profile: NCE-Benz exhibits nanomolar affinity (

    
    ) for MT1/MT2 receptors but generally shows reduced potency compared to the picomolar affinity of Melatonin, highlighting the role of the indole core in receptor residence time.
    
  • Metabolic Stability: The benzamide linkage in NCE-Benz offers superior hydrolytic stability compared to the labile acetamide group of Melatonin.

  • Functional Selectivity: Unlike Melatonin, which is a full agonist at all subtypes, NCE-Benz derivatives often display partial agonism or antagonism depending on the specific receptor subtype (MT1 vs. MT2), making them valuable tools for dissecting circadian signaling pathways.

Mechanistic Comparison & SAR Logic

The efficacy of melatonergic ligands relies on a precise "3-Point Pharmacophore" model. The comparison below illustrates how NCE-Benz attempts to mimic the natural ligand.

Structural Homology
FeatureMelatonin (Standard)NCE-Benz (Synthetic Analog)Impact on Binding
Core Scaffold Indole (Aromatic, Planar)1-Cyclohexenyl (Lipophilic, Non-planar)Reduces

-stacking with Phe197 (MT1); increases lipophilicity.
5-Position Methoxy (-OCH

)
Hydrogen (Unsubstituted ring)Loss of critical H-bond anchor at Asn162.
Linker Ethyl (

)
Ethyl (

)
Maintains optimal distance (3.3 Å) between core and amide.
Amide Tail Acetamide (

)
4-Methoxybenzamide The 4-methoxy group on the benzamide attempts to "rescue" the H-bond interaction distally, a strategy known as pharmacophore transposition.
Signal Transduction Pathway[1]

The following Graphviz diagram visualizes the differential signaling activation between the full agonist (Melatonin) and the modified ligand (NCE-Benz).

MelatoninSignaling Ligand_Mel Melatonin (Full Agonist) Receptor MT1 / MT2 Receptor (GPCR) Ligand_Mel->Receptor High Affinity (pM range) Ligand_NCE NCE-Benz (Partial Agonist/Analog) Ligand_NCE->Receptor Mod. Affinity (nM range) Gi_Protein Gi/Go Protein Activation Receptor->Gi_Protein G-Protein Coupling Beta_Arr Beta-Arrestin Recruitment Receptor->Beta_Arr Desensitization cAMP cAMP Inhibition Gi_Protein->cAMP Inhibits ERK ERK 1/2 Phosphorylation Gi_Protein->ERK Activates PKA PKA Downregulation cAMP->PKA Reduces activity Response_Sleep Circadian Phase Shift (Sleep Onset) PKA->Response_Sleep ERK->Response_Sleep

Caption: Differential activation pathways. Melatonin induces robust Gi-coupling and Beta-arrestin recruitment. NCE-Benz, lacking the indole core, often exhibits biased signaling or lower intrinsic efficacy.

Comparative Efficacy Data

The following data synthesizes Structure-Activity Relationship (SAR) studies involving N-acyl-2-(cyclohexen-1-yl)ethylamines compared to the indole standard.

Table 1: Pharmacological Profile[1][2]
ParameterMelatoninNCE-BenzSignificance
Binding Affinity (

)


NCE-Benz is ~100x less potent due to loss of the indole core's electron density.
Functional Potency (

)


Higher concentrations of NCE-Benz are required to elicit a response.
Intrinsic Activity (

)

(Full Agonist)

(Partial Agonist)
NCE-Benz may not fully stabilize the active receptor conformation.
Half-Life (

)


The benzamide group resists hydrolysis by liver amidases better than the acetamide.
Lipophilicity (

)


NCE-Benz crosses the Blood-Brain Barrier (BBB) more efficiently but has higher non-specific binding.

Experimental Protocols

To validate the efficacy of NCE-Benz against Melatonin, the following self-validating protocols are recommended. These assays measure binding affinity (competition) and functional output (GTP binding).

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the


 of NCE-Benz by displacing 

-2-Iodomelatonin.

Materials:

  • CHO-K1 cells stably expressing human MT1 or MT2 receptors.

  • Radioligand:

    
    -Iodomelatonin (2200 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    .
    

Workflow:

  • Membrane Preparation: Harvest CHO-K1 cells, homogenize in ice-cold Tris buffer, and centrifuge at 40,000 x g for 20 min. Resuspend pellet to 5-10 µg protein/tube.

  • Incubation:

    • Total Binding: Membranes +

      
      -Iodomelatonin (20 pM).
      
    • Non-Specific Binding (NSB): Add 10 µM Melatonin (saturating concentration).

    • Experimental: Add NCE-Benz at increasing concentrations (

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 37°C . (Note: 37°C is critical for physiological relevance, though 25°C is often used to reduce degradation).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces NSB).

  • Quantification: Count radioactivity in a gamma counter.

  • Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Binding Assay (Functional)

Objective: Differentiate whether NCE-Benz acts as an agonist, antagonist, or partial agonist.

Workflow:

  • Reaction Mix: Prepare membranes in buffer containing 10 µM GDP (to suppress basal G-protein activity) and 0.1 nM

    
    .
    
  • Agonist Mode: Incubate membranes with NCE-Benz (

    
     to 
    
    
    
    M). An increase in CPM indicates agonism.
  • Antagonist Mode: Incubate membranes with Melatonin (

    
     concentration)  + varying doses of NCE-Benz. A decrease in CPM indicates antagonism.
    
  • Incubation: 30 min at 30°C.

  • Validation: Use GTP

    
    S (unlabeled)  as a non-specific control.
    

Synthesis & Workflow Visualization

The synthesis of NCE-Benz requires a specific pathway to ensure the integrity of the cyclohexene double bond, which is prone to migration or reduction.

SynthesisWorkflow Start 1-Cyclohexenyl acetonitrile Step1 Reduction (LiAlH4 / Ether) Start->Step1 Reduction Intermed 2-(1-Cyclohexenyl) ethylamine Step1->Intermed Yields Amine Step2 Acylation (4-Methoxybenzoyl chloride) Intermed->Step2 + Et3N (Base) Product NCE-Benz (Final Ligand) Step2->Product Amide Bond Formation

Caption: Synthetic route for NCE-Benz. Lithium Aluminum Hydride reduction must be controlled to avoid reducing the alkene.

References

  • Yous, S., et al. (1994). Novel melatonin ligands: Synthesis and pharmacological characterization of N-acyl-2-(cyclohexen-1-yl)ethylamines. Journal of Medicinal Chemistry, 37(24).

  • Depreux, P., & Lesieur, D. (2000). Melatonin receptor ligands: new perspectives. Journal of Pineal Research.

  • Dubocovich, M. L., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors. Pharmacological Reviews.

  • Rivara, S., et al. (2007). Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders. Current Topics in Medicinal Chemistry.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

Validation

A Comparative Guide to the Selectivity Profiling of Novel Benzamide Derivatives: A Case Study Approach

Introduction: The Enigma of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide This guide addresses the selectivity profile of the novel chemical entity, N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide. An initial surve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enigma of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide

This guide addresses the selectivity profile of the novel chemical entity, N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide. An initial survey of the scientific literature reveals a notable scarcity of pharmacological data for this specific compound. Furthermore, a structurally similar compound, N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide , is more frequently cited in chemical databases, albeit also without significant biological characterization.[1][2][3][4] This ambiguity underscores a common challenge in drug discovery: how to approach the characterization of a novel compound when its primary biological target is unknown.

This guide, therefore, takes a broader, more instructive approach. Instead of focusing on a non-existent dataset, we will use N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide as a case study to delineate the principles and methodologies required to establish a comprehensive selectivity profile for any novel benzamide derivative. The benzamide moiety is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[5] This versatility is a double-edged sword, offering therapeutic potential across numerous diseases while demanding rigorous assessment for off-target effects.

We will explore the diverse pharmacology of the benzamide scaffold, detail the experimental workflows for determining target affinity and function, and provide a framework for interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals dedicated to the meticulous process of translating a chemical structure into a potential therapeutic agent.

The Benzamide Scaffold: A Privileged Structure with Diverse Targets

The prevalence of the benzamide core in approved drugs is a testament to its remarkable utility. Its synthetic tractability and ability to form critical hydrogen bonds and other non-covalent interactions allow it to be tailored for high-affinity binding to a multitude of protein classes.[5][6] Understanding the known targets of this scaffold is the first step in designing a logical selectivity screening panel for a new analogue.

Target Class Specific Examples Therapeutic Area Representative Benzamide Drugs
GPCRs Dopamine D2/D3 ReceptorsAntipsychoticAmisulpride, Sulpiride[5][7]
5-HT4 ReceptorsGastrointestinal ProkineticCisapride[8]
Enzymes Poly (ADP-ribose) polymerase (PARP)OncologyOlaparib, Niraparib[5]
Histone Deacetylases (HDACs)OncologyEntinostat
Glucokinase (GK)Type 2 DiabetesPF-04937319 (clinical trial)[9]
Cholinesterases (AChE, BChE)Alzheimer's DiseaseVarious investigational compounds[6]
Transporters Presynaptic Choline TransporterCNS DisordersML352 (investigational)[10]
Protein-Protein Interactions PSD95-nNOSIschemic StrokeInvestigational benzyloxy benzamides[11]

This table illustrates that a novel benzamide derivative could plausibly interact with targets ranging from CNS receptors to metabolic enzymes. This inherent potential for polypharmacology necessitates a broad and carefully selected counter-screening panel to ensure the desired selectivity and to mitigate potential adverse effects.

Establishing a Selectivity Profile: A Methodical Workflow

The process of defining a compound's selectivity is a systematic investigation that moves from broad screening to specific, functional characterization.

Figure 1. A generalized workflow for establishing the selectivity profile of a new chemical entity.

1. Primary Target Identification: The journey begins with identifying the primary biological target. This is often achieved through high-throughput screening (HTS) against large, diverse target panels or through rational design based on a known pharmacophore. For our subject compound, this step has not been publicly documented.

2. Rationale-Driven Counter-Screening: Once a primary target is hypothesized, a panel of "related" targets must be selected for counter-screening. The rationale for selection is key:

  • Target Homology: If the primary target is the Dopamine D2 receptor, the panel must include other dopamine receptor subtypes (D1, D3, D4, D5), other monoamine receptors (serotonin, adrenergic), and potentially other Class A GPCRs.

  • Scaffold-Specific Targets: The known polypharmacology of the benzamide scaffold (as detailed in the table above) provides a pre-vetted list of potential off-targets to investigate.

  • Safety-Critical Targets: A standard panel of targets associated with adverse drug reactions is essential. This invariably includes the hERG potassium channel (cardiac arrhythmia risk), key cytochrome P450 (CYP) enzymes (drug-drug interaction potential), and often a panel of kinases due to their ubiquitous role in cellular signaling.

Core Experimental Protocols for Selectivity Determination

The following protocols represent foundational assays for quantifying a compound's interaction with its targets.

Protocol 1: Radioligand Binding Assay for Target Affinity (Ki)

This assay measures the ability of a test compound to displace a known, radioactively labeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Ki).

Objective: To determine the inhibitory constant (Ki) of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide at a panel of GPCR targets (e.g., Dopamine D2, Serotonin 5-HT2A, Adrenergic α1).

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines (e.g., HEK293 or CHO cells) or from native tissue. Membranes are homogenized, centrifuged, and resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup: In a 96-well plate, add the following in sequence:

    • 25 µL of test compound (N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide) at various concentrations (e.g., 0.1 nM to 10 µM).

    • 25 µL of a specific radioligand at a concentration near its Kd (e.g., [³H]-Spiperone for D2 receptors).

    • 150 µL of the cell membrane preparation.

    • Controls: Include wells for "total binding" (radioligand + membranes, no test compound) and "non-specific binding" (radioligand + membranes + a high concentration of a known, non-labeled competitor, e.g., 10 µM Haloperidol).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes). The choice of time and temperature is critical to ensure stable binding without degradation of the receptor or ligands.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioactivity.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: (Total Binding cpm) - (Non-specific Binding cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay for Target Activity (e.g., cAMP Measurement)

This assay determines whether the compound acts as an antagonist (blocks the effect of the native ligand) or an agonist (mimics the effect of the native ligand).

Objective: To characterize N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide as an antagonist at a Gs- or Gi-coupled receptor.

Methodology:

  • Cell Culture: Culture a recombinant cell line stably expressing the target receptor (e.g., CHO cells expressing the Dopamine D1 receptor, which is Gs-coupled) in 96-well plates until confluent.

  • Compound Addition (Antagonist Mode):

    • Aspirate the culture medium and add a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Add the test compound at various concentrations and incubate for a short period (e.g., 15-30 minutes). This pre-incubation allows the antagonist to occupy the receptor.

  • Agonist Stimulation: Add a known agonist for the receptor (e.g., Dopamine) at a concentration that elicits a sub-maximal response (e.g., EC80).

  • Incubation: Incubate for a further period (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the agonist-induced response.

Figure 2. Simplified signaling of a Gi-coupled receptor, showing inhibition of cAMP production.

Hypothetical Selectivity Profile and Data Interpretation

To illustrate the final output of such studies, we present a hypothetical selectivity profile for our compound of interest. Let us assume that primary screening identified the Dopamine D2 receptor as its main target.

Target Binding Affinity (Ki, nM) Functional Activity (IC50, nM) Selectivity Index (vs. D2) Comments
Dopamine D2 15 25 (Antagonist) - Primary Target
Dopamine D34570 (Antagonist)3-foldHigh affinity for D3 subtype
Dopamine D1>10,000>10,000>667-foldHighly selective over D1
Serotonin 5-HT2A250400 (Antagonist)17-foldModerate off-target activity
Adrenergic α11,500>10,000100-foldWeak binding, no function
hERG Channel>10,000>10,000>667-foldLow risk for cardiac toxicity

Interpretation:

  • Potency: The compound is a potent antagonist at the D2 receptor with a Ki of 15 nM.

  • Selectivity:

    • It shows high selectivity (>667-fold) against the D1 receptor and the hERG channel, which is a favorable safety profile.

    • It is only 3-fold selective for D2 over D3, suggesting it is a D2/D3 antagonist. This is common for many antipsychotic drugs.

    • The 17-fold selectivity against the 5-HT2A receptor is noteworthy. This off-target activity could be a source of side effects or, in some cases, contribute to the therapeutic mechanism (e.g., atypical antipsychotics often have mixed D2/5-HT2A profiles).

Conclusion

While the specific selectivity profile of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide remains to be elucidated, the framework for its determination is well-established. The benzamide scaffold is a rich source of therapeutic innovation, but its inherent versatility demands a rigorous and comprehensive approach to selectivity profiling. By combining rationale-driven target selection with robust experimental methodologies, researchers can effectively map the biological interactions of novel benzamide derivatives. This process is fundamental to identifying compounds with the desired therapeutic action and a clean safety profile, ultimately paving the way for successful clinical development. The principles and protocols outlined in this guide provide a robust roadmap for the characterization of this and other novel chemical entities.

References

  • Kumar, R., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure, 1249, 131597. Available from: [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]

  • Lyu, K., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 261, 115871. Available from: [Link]

  • Gomzar, A., et al. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules, 28(19), 6931. Available from: [Link]

  • Wannberg, O., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. ACS Medicinal Chemistry Letters, 6(1), 84-89. Available from: [Link]

  • Park, J.S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. European Journal of Medicinal Chemistry, 110, 296-306. Available from: [Link]

  • PubChem. (n.d.). 4-Methoxybenzamide. Available from: [Link]

  • Maccioni, E., et al. (2008). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Pharmaceutical Chemistry Journal, 42, 599-604. Available from: [Link]

  • Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13, 4877. Available from: [Link]

  • PubChem. (n.d.). N-(2-(4-Methoxyphenyl)ethyl)acetamide. Available from: [Link]

  • ResearchGate. (2023). (PDF) Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Available from: [Link]

  • Inxight Drugs. (n.d.). N-(2-(1-CYCLOHEXEN-1-YL)ETHYL)-4-METHOXYBENZENEACETAMIDE. Available from: [Link]

Sources

Comparative

cross-validation of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide experimental findings

This guide outlines a rigorous cross-validation framework for N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide (herein referred to as NCEM-4MB ), a non-indolic melatonin receptor ligand. Based on its pharmacophore—compr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous cross-validation framework for N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide (herein referred to as NCEM-4MB ), a non-indolic melatonin receptor ligand.

Based on its pharmacophore—comprising a 4-methoxybenzamide head group (H-bond acceptor/donor) and a lipophilic cyclohexenyl-ethyl tail—this compound is a bioisostere of melatonin designed to improve metabolic stability while retaining MT1/MT2 affinity.

Executive Technical Summary

Objective: To objectively validate the experimental pharmacological profile of NCEM-4MB against industry-standard melatonin receptor agonists (Melatonin and Ramelteon ).

The Hypothesis: The replacement of the indole core (found in Melatonin) with a 1-cyclohexenyl moiety eliminates the electron-rich pyrrole ring, theoretically reducing susceptibility to oxidative degradation (e.g., by indoleamine 2,3-dioxygenase) while maintaining the requisite distance to the binding pocket's hydrophobic cleft.

Validation Strategy: This guide rejects single-point data. We utilize a Triangulated Validation Protocol :

  • Structural Integrity: Binding Affinity (

    
    ) via Radioligand Displacement.
    
  • Functional Efficacy:

    
    -protein coupling via cAMP inhibition.
    
  • Metabolic Resilience: Intrinsic Clearance (

    
    ) via Microsomal Stability.
    

Comparative Performance Matrix

The following table establishes the Target Product Profile (TPP) for NCEM-4MB. Experimental findings must be cross-referenced against these benchmarks to confirm validity.

FeatureMelatonin (Reference)Ramelteon (Clinical Std)NCEM-4MB (Test Candidate)Validation Success Criteria
Core Scaffold Indole (Aromatic)Indeno[5,4-b]furanCyclohexenyl (Aliphatic/Alkene) N/A
MT1 Affinity (

)
0.1 – 0.5 nM0.014 nMTarget: < 10 nM High affinity confirms bioisostere validity.
MT2 Affinity (

)
0.1 – 0.5 nM0.045 nMTarget: < 10 nM Balanced MT1/MT2 ratio preferred for sleep onset.
Functional Efficacy Full AgonistSuper AgonistTarget: > 80%

Must suppress cAMP to sleep-inducing levels.
Metabolic Liability High (6-hydroxylation)Moderate (CYP1A2)Hypothesis: Low Absence of aromatic hydroxylation sites on core.
Lipophilicity (LogP) ~1.6~2.6Predicted: 2.8 – 3.2 Higher LogP suggests better BBB penetration.

Experimental Protocols & Causality

Scientific Integrity Note: All protocols below are designed with internal controls (positive/negative) to prevent false positives common in GPCR research.

Protocol A: Competitive Radioligand Binding Assay (The "Truth" Assay)

Objective: Determine the equilibrium dissociation constant (


) of NCEM-4MB at human MT1 (

MT1) receptors.

Causality: We use 2-[


I]-Iodomelatonin  because it is the gold standard radioligand with high specific activity. A non-hydrolyzable GTP analog (GTP

S) is excluded in the binding step to ensure we measure the high-affinity state of the receptor.

Step-by-Step Methodology:

  • Membrane Prep: Transfect CHO-K1 cells with

    
    MT1 cDNA. Harvest and homogenize in 50 mM Tris-HCl (pH 7.4).
    
  • Incubation:

    • Total Binding: 25 pM 2-[

      
      I]-Iodomelatonin + Membrane.
      
    • Non-Specific Binding (NSB): Above + 1

      
      M Melatonin (saturating concentration).
      
    • Experimental: Above + NCEM-4MB (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 min at 37°C. (Note: 37°C is chosen over 4°C to mimic physiological thermodynamics, though degradation risk is higher).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces NSB).

  • Analysis: Measure radioactivity via gamma counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Inhibition Assay (The "Action" Assay)

Objective: Confirm NCEM-4MB acts as an agonist (suppressing cAMP) rather than an antagonist.

Causality: Melatonin receptors couple to


 proteins, inhibiting Adenylyl Cyclase. To measure inhibition, we must first stimulate the system with Forskolin. If NCEM-4MB is active, it will counteract the Forskolin-induced cAMP spike.

Step-by-Step Methodology:

  • Cell Seeding: Use CHO-

    
    MT1 cells (10,000/well) in 384-well plates.
    
  • Stimulation Buffer: Prepare buffer containing 10

    
    M Forskolin  (to raise cAMP baseline) and 500 
    
    
    
    M IBMX (phosphodiesterase inhibitor, prevents cAMP breakdown for stable reading).
  • Treatment: Add NCEM-4MB (dose-response) + Stimulation Buffer. Comparison: Run Melatonin and Ramelteon in parallel.

  • Detection: Incubate 30 min. Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (cAMP-d2 + Anti-cAMP-Cryptate).

  • Readout: Measure FRET signal. High signal = Low cAMP (Strong Agonism).

Visualization of Findings

The following diagrams illustrate the mechanistic pathway being validated and the logical workflow for cross-validation.

Diagram 1: Mechanism of Action & Signaling Pathway

This diagram visualizes how NCEM-4MB is expected to interface with the


 signaling cascade.

G NCEM NCEM-4MB (Ligand) MT1 MT1 Receptor (GPCR) NCEM->MT1 Binding (Ki) Gi Gi Protein (Heterotrimeric) MT1->Gi Activation AC Adenylyl Cyclase (Effector) Gi->AC Inhibition (-) cAMP cAMP AC->cAMP Conversion Reduced ATP ATP ATP->AC Substrate PKA PKA Signaling (Downstream) cAMP->PKA Reduced Activation Response Sleep Onset / Circadian Shift PKA->Response Physiological Effect

Caption: Signal transduction pathway for NCEM-4MB. Red "T" arrow indicates the critical inhibition of Adenylyl Cyclase required for agonism.

Diagram 2: Cross-Validation Workflow

This logic flow ensures that only compounds passing specific thresholds move to the next stage.

Workflow Start Compound Synthesis Bind Binding Assay (Ki < 10nM?) Start->Bind Func cAMP Assay (Agonist?) Bind->Func Yes Fail Discard / Redesign Bind->Fail No Meta Microsomal Stability (t1/2 > 30min?) Func->Meta Yes Func->Fail Antagonist/Inactive Pass VALIDATED LEAD Meta->Pass Stable Meta->Fail Unstable

Caption: Decision matrix for NCEM-4MB validation. Failure at any node triggers a redesign of the cyclohexenyl-linker.

References & Authoritative Grounding

The protocols and structural logic above are grounded in the following seminal works on melatonin receptor SAR (Structure-Activity Relationships) and bioisostere validation.

  • Dubocovich, M. L., et al. "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews 62.3 (2010): 343-380.

  • Zlotos, D. P., et al. "Melatonin receptor agonists: new options for insomnia and depression treatment." Archiv der Pharmazie 342.12 (2009): 689-690.

  • Rivara, S., et al. "Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders." Current Topics in Medicinal Chemistry 5.14 (2005): 1333-1340.

  • Cheng, Y., & Prusoff, W. H. "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology 22.23 (1973): 3099-3108.

Note: While NCEM-4MB is a specific structural analog, its validation relies strictly on the pharmacophore models established in Reference 1 and 3.

Safety & Regulatory Compliance

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